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  • Product: cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid
  • CAS: 733740-14-2

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Developability Assessment of cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid

Executive Summary In modern drug discovery, functionalized cycloalkanes serve as critical structural motifs for restricting conformational flexibility and optimizing vector geometries for target binding. cis-2-(4-Chlorob...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, functionalized cycloalkanes serve as critical structural motifs for restricting conformational flexibility and optimizing vector geometries for target binding. cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid (CAS: 733740-14-2) is a highly versatile, sterically constrained building block. As a Senior Application Scientist, I approach the characterization of this molecule not just as a static chemical entity, but as a dynamic system whose physicochemical properties—driven by its cis-stereochemistry—directly dictate its downstream developability, solubility, and permeability profiles.

This whitepaper provides an in-depth technical guide to the structural profiling, chiral resolution, and physicochemical characterization of this compound, establishing self-validating experimental workflows for drug development professionals.

Structural & Physicochemical Profiling

The macroscopic behavior of a drug candidate (e.g., dissolution rate, membrane partitioning) is a direct consequence of its microscopic molecular properties. Table 1 summarizes the core physicochemical parameters of the compound.

Table 1: Quantitative Physicochemical Data
PropertyValueCausality / Implication
Molecular Formula C₁₃H₁₃ClO₃-
Molecular Weight 252.69 g/mol Optimal for small-molecule oral absorption (Rule of 5 compliant).
Topological Polar Surface Area (TPSA) 54.37 ŲExcellent predictor for high passive membrane permeability and potential blood-brain barrier (BBB) penetration.
Estimated pKa 4.6 ± 0.2Weak acid; predominantly ionized at physiological pH (7.4), impacting intestinal absorption vs. systemic circulation.
Estimated cLogP 3.1 ± 0.3Moderate-to-high lipophilicity; drives hydrophobic target engagement but necessitates formulation strategies for aqueous solubility.
H-Bond Donors / Acceptors 1 / 3Favorable for maintaining a low desolvation energy penalty during lipid bilayer transit.

Stereochemical Implications: The cis Configuration

The spatial arrangement of substituents on the cyclopentane ring fundamentally alters the molecule's hydration shell and intramolecular dynamics. Commercially available as a racemic mixture of enantiomers, the cis-configuration forces the bulky 4-chlorobenzoyl group and the carboxylic acid onto the same face of the ring.

Mechanistic Insight: This forced proximity induces significant steric crowding but also enables the formation of a pseudo-six-membered ring via intramolecular hydrogen bonding between the carboxylic acid proton (donor) and the ketone carbonyl oxygen (acceptor).

  • Permeability Enhancement: By internally satisfying a hydrogen bond, the molecule masks its polar surface area from the surrounding aqueous environment. This leads to an experimentally higher apparent lipophilicity (LogP) and enhanced passive transcellular permeability compared to its trans-isomer counterpart.

  • Solubility Penalty: The rigid, compact nature of the cis-isomer often results in a higher crystal lattice energy, which, combined with the masked polarity, exacerbates poor aqueous solubility at pH levels below the compound's pKa.

G cis cis-Configuration (Steric Crowding) hbond Intramolecular H-Bonding (COOH ··· O=C) cis->hbond desolv Reduced Aqueous Solvation Energy hbond->desolv lipoph Increased Apparent Lipophilicity (LogP) hbond->lipoph sol Poor Aqueous Solubility (pH < pKa) desolv->sol perm Enhanced Membrane Permeability lipoph->perm

Logical relationship between cis-stereochemistry, intramolecular interactions, and developability.

Analytical Characterization & Experimental Workflows

To transition this compound from a raw material to a viable pharmaceutical intermediate, rigorous analytical workflows must be employed. The protocols below are designed as self-validating systems to ensure data integrity.

Protocol 1: Chiral Resolution via Supercritical Fluid Chromatography (SFC)

Because the compound exists as a racemate, isolating the enantiomers is critical to avoid off-target toxicity or differential pharmacokinetics. SFC is chosen over normal-phase HPLC because supercritical CO₂ offers higher diffusivity and lower viscosity, enabling faster mass transfer and sharper peaks for sterically hindered chiral acids[1].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the racemic cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid in methanol to a concentration of 10 mg/mL.

  • Stationary Phase Selection: Utilize an amylose-based chiral stationary phase (e.g., Chiralpak AD-H, 5 µm, 250 x 4.6 mm). The helical structure of the amylose polymer provides chiral cavities for stereoselective inclusion complexes.

  • Mobile Phase Optimization: Use supercritical CO₂ as Mobile Phase A. Use Methanol containing 0.1% Trifluoroacetic acid (TFA) as Mobile Phase B.

    • Causality Check: The addition of 0.1% TFA is mandatory. It suppresses the ionization of the carboxylic acid moiety, preventing secondary interactions with the stationary phase that cause severe peak tailing.

  • Isocratic Elution: Run an isocratic gradient of 80% CO₂ / 20% MeOH-TFA at a flow rate of 3.0 mL/min, maintaining a backpressure of 120 bar and a column temperature of 35°C.

  • Detection & Validation: Monitor via UV absorbance at 254 nm. Validate enantiomeric excess (ee) by reinjecting the collected fractions; an ee of >99% is required for downstream profiling.

Protocol 2: pKa Determination via Cosolvent Potentiometric Titration

Potentiometric titration is the gold standard for determining the pKa of sparingly soluble lipophilic acids[2]. Because the unionized form of this compound will precipitate in pure water, a cosolvent extrapolation method must be used[3].

Step-by-Step Methodology:

  • Electrode Calibration: Calibrate the glass pH electrode using Gran's plot method in a 0.15 M KCl background electrolyte to convert operational pH to negative logarithm of hydrogen ion concentration (pcH).

  • Cosolvent System Preparation: Prepare three titration vessels containing the analyte (~1 mM) in varying ratios of Methanol/Water (e.g., 30%, 40%, and 50% MeOH by volume), maintaining a constant ionic strength of 0.15 M with KCl.

  • Titration Execution: Titrate the solutions using standardized 0.5 M KOH under a nitrogen blanket (to exclude atmospheric CO₂) at a constant temperature of 25.0 ± 0.1°C.

  • Yasuda-Shedlovsky Extrapolation: Calculate the apparent pKa (psKa) for each cosolvent ratio. Plot the psKa values against the inverse dielectric constant (1/ε) of the respective solvent mixtures.

    • Self-Validation: The y-intercept of the linear regression (extrapolated to the dielectric constant of pure water, ε ≈ 78.3) yields the true thermodynamic aqueous pKa. An R² value > 0.99 validates the linearity of the extrapolation.

G start Racemic cis-2-(4-Chlorobenzoyl) cyclopentane-1-carboxylic acid sfc Chiral SFC Separation (Amylose CSP + 0.1% TFA) start->sfc enant1 (1R, 2S)-Enantiomer >99% ee sfc->enant1 enant2 (1S, 2R)-Enantiomer >99% ee sfc->enant2 pka Potentiometric Titration (Cosolvent Extrapolation) enant1->pka logp RP-HPLC / Shake-Flask (LogP / LogD7.4) enant1->logp form Formulation Strategy (Salt Selection / Amorphous) pka->form logp->form

Analytical workflow for the chiral resolution and physicochemical profiling of the racemate.

Formulation & Drug Development Perspectives

Understanding the interplay between the compound's pKa (~4.6) and LogP (~3.1) is vital for formulation. According to the Biopharmaceutics Classification System (BCS), this molecule likely falls into BCS Class II (Low Solubility, High Permeability).

  • Gastric vs. Intestinal Absorption: In the acidic environment of the stomach (pH ~1.5), the carboxylic acid is fully unionized. While this maximizes lipophilicity and membrane permeability, the aqueous solubility will be at its absolute minimum, severely rate-limiting absorption. In the intestines (pH ~6.5 - 7.4), the compound will be >99% ionized, drastically increasing solubility but reducing passive transcellular permeability.

  • Salt Selection Strategy: To overcome the dissolution-rate limited absorption in the stomach, formulating the compound as an alkaline salt (e.g., Sodium, Potassium, or Tromethamine salt) is highly recommended. The salt form will create a high-pH microenvironment around the dissolving particle, accelerating dissolution in the gastric fluid before precipitating as fine, high-surface-area free-acid particles that can be rapidly absorbed.

References

  • Creative Bioarray Assay Protocols Title: Lipophilicity and pKa Assays: Shake-Flask and pH-Metric Titration Methods Source: Creative Bioarray URL:[Link][2]

  • European Journal of Chemistry Title: Physico-chemical characterization of drugs - potentiometric pKa determination in different co-solvents Source: European Journal of Chemistry (DOI: 10.5155/eurjchem.2.1.36-46.371) URL:[Link][3]

  • Journal of Chromatography A Title: N-Acylated chitosan bis(arylcarbamate)s: A class of promising chiral separation materials Source: ScienceDirect (DOI: 10.1016/j.chroma.2016.12.019) URL:[Link][1]

Sources

Exploratory

Crystal Structure Analysis of cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid: A Comprehensive Technical Guide

Executive Summary The structural elucidation of chiral building blocks is a foundational step in modern structure-based drug design (SBDD). cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid (CAS: 733740-14-2) is a hi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of chiral building blocks is a foundational step in modern structure-based drug design (SBDD). cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid (CAS: 733740-14-2) is a highly versatile, bifunctional chiral scaffold[1]. Its precise three-dimensional conformation dictates its reactivity and its spatial interaction with biological targets. This whitepaper provides an in-depth, self-validating methodology for the single-crystal X-ray diffraction (SC-XRD) analysis of this compound. By detailing the causality behind solvent selection, data collection parameters, and refinement strategies, this guide serves as an authoritative blueprint for crystallographers and medicinal chemists.

Chemical Context & Rationale

The target molecule features a flexible cyclopentane core substituted with a highly polar hydrogen-bonding motif (carboxylic acid) and a lipophilic, halogenated aromatic system (4-chlorobenzoyl). Because these groups are in a cis relationship, they are forced to occupy the same face of the cyclopentane ring, creating inherent steric tension.

Understanding how the molecule resolves this tension—typically via specific torsional adjustments and ring puckering (e.g., an envelope conformation)—is critical. Furthermore, establishing the absolute stereochemistry of the chiral centers (C1 and C2) is mandatory before this scaffold can be integrated into active pharmaceutical ingredients (APIs).

Workflow N1 1. Compound Purity (>99% ee, CAS: 733740-14-2) N2 2. Single Crystal Growth (Vapor Diffusion) N1->N2 N3 3. SC-XRD Data Collection (100 K, Cu Kα) N2->N3 N4 4. Structure Solution (SHELXT / Olex2) N3->N4 N5 5. Refinement & Validation (SHELXL / checkCIF) N4->N5

Fig 1. End-to-end workflow for the crystal structure analysis of the target chiral building block.

Crystallization Strategy: The Causality of Solvent Selection

To obtain diffraction-quality single crystals, the crystallization environment must balance the molecule's amphiphilic nature. The carboxylic acid requires a hydrogen-bond acceptor to remain solvated, while the chlorophenyl ring requires a non-polar environment to induce controlled precipitation.

Step-by-Step Crystallization Protocol (Vapor Diffusion)
  • Dissolution: Dissolve 50 mg of cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid in 1.5 mL of HPLC-grade ethyl acetate (EtOAc) in a 4 mL inner glass vial. Causality: EtOAc acts as an excellent H-bond acceptor for the carboxylic acid, ensuring complete dissolution without forming overly stable solvates that might disrupt the target lattice.

  • Filtration: Sonicate for 2 minutes, then filter the solution through a 0.22 μm PTFE syringe filter. Causality: Removing microscopic particulate matter prevents rapid, uncontrolled heterogeneous nucleation, which leads to microcrystalline powders rather than single crystals.

  • Diffusion Setup: Place the inner vial inside a 20 mL outer vial containing 5 mL of n-hexane (anti-solvent). Cap the outer vial tightly.

  • Incubation: Store at a stable 20 °C in a vibration-free environment for 48–72 hours.

  • Self-Validation: Inspect the resulting crystals under a polarized light microscope. Crystals that extinguish polarized light uniformly upon a 90° rotation are single domains suitable for XRD. Crystals showing partial or gradient extinction are twinned and must be rejected.

CrystLogic Start cis-2-(4-Chlorobenzoyl) cyclopentane-1-carboxylic acid Polar Polar Motif: Carboxylic Acid (-COOH) Start->Polar NonPolar Lipophilic Motif: Chlorophenyl Ring Start->NonPolar Sol1 Primary Solvent: EtOAc (Solubilizes & H-bond Acceptor) Polar->Sol1 Sol2 Anti-Solvent: n-Hexane (Induces Supersaturation) NonPolar->Sol2 Result Slow Evaporation / Vapor Diffusion at 293 K Sol1->Result Sol2->Result

Fig 2. Causality-driven solvent selection for crystallizing amphiphilic chiral molecules.

X-Ray Diffraction (XRD) Methodology

Data collection must be optimized to determine the absolute configuration of the chiral centers unambiguously.

Step-by-Step Data Collection Protocol
  • Mounting: Select a crystal (approx. 0.2 × 0.15 × 0.1 mm) and coat it in Paratone-N oil. Mount it on a MiTeGen cryoloop. Causality: The oil prevents solvent loss and protects the crystal from atmospheric moisture, while the cryoloop minimizes background scattering.

  • Cryocooling: Transfer immediately to the diffractometer goniometer under a 100 K nitrogen cold stream. Causality: Low temperatures reduce atomic thermal vibrations (Debye-Waller factor), significantly improving high-angle diffraction intensity and resolution.

  • Data Collection: Use Cu Kα radiation (λ = 1.54178 Å) rather than Mo Kα. Causality: Copper radiation maximizes the anomalous scattering signal ( f′′ ) of the chlorine atom, which is strictly required to calculate a reliable Flack parameter for absolute structure determination.

  • Self-Validation: Collect a preliminary matrix of 50 frames. Index the reflections to confirm a primitive monoclinic or orthorhombic unit cell (typical for chiral organics) and ensure mosaicity is < 0.5°.

  • Integration: Integrate the full sphere of data using APEX3/SAINT and apply a multi-scan absorption correction (SADABS).

Structure Solution & Refinement

The structural model is built and refined using industry-standard crystallographic software to ensure reproducibility and trustworthiness.

Step-by-Step Refinement Protocol
  • Initial Solution: Solve the structure using Intrinsic Phasing (SHELXT) within the Olex2 graphical interface[2].

  • Anisotropic Refinement: Refine the initial model using full-matrix least-squares on F2 via SHELXL[3]. Assign anisotropic displacement parameters (ellipsoids) to all non-hydrogen atoms (C, O, Cl).

  • Hydrogen Atom Treatment (Causality-Driven):

    • Carbon-bound Protons: Place in calculated positions using a riding model ( Uiso​(H)=1.2Ueq​(C) ).

    • Acidic Proton (-COOH): Locate this specific proton in the difference Fourier map and refine its coordinates freely. Causality: The exact position of the acidic proton is critical for mapping the hydrogen-bonding network accurately; a riding model assumes idealized geometry which may not reflect reality in strong H-bond networks.

Table 1: Expected Crystallographic Data & Refinement Parameters

Note: The following table represents the highly specific, expected quantitative data profile for a high-quality crystal of this compound.

ParameterExpected Value / Target Metric
Chemical formula C₁₃H₁₃ClO₃
Formula weight 252.69 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å (Cu Kα)
Crystal system, space group Monoclinic, P21​ (or Orthorhombic P21​21​21​ )
Calculated density (ρ) ~1.45 g/cm³
Absorption coefficient (μ) ~2.8 mm⁻¹
Theta range for data collection 3.0° to 67.0° (Completeness > 99%)
Reflections collected / unique ~15,000 / ~3,000 [ Rint​ < 0.05]
Goodness-of-fit (GOF) on F2 1.02 - 1.05
Final R indices [I>2σ(I)] R1​ ≈ 0.035, wR2​ ≈ 0.085
Absolute structure parameter (Flack) 0.01(2) (Confirms absolute stereochemistry)

Structural Analysis & Conformational Insights

Once refined, the structural data provides direct insights into the molecule's physical behavior.

  • Steric Resolution: The cis configuration forces the bulky 4-chlorobenzoyl and carboxylic acid groups into close proximity. The crystal structure will typically show the cyclopentane ring adopting an envelope conformation, with the carbonyl planes twisted at a specific dihedral angle (approx. 45-60°) relative to each other to minimize van der Waals clashes.

  • Intermolecular Hydrogen Bonding: The carboxylic acid groups are expected to form centrosymmetric or pseudo-centrosymmetric dimers via strong O-H···O hydrogen bonds, characterized by the R22​(8) graph set motif.

  • Halogen Bonding: The chlorine atom often participates in secondary interactions, such as Cl···Cl halogen bonds or Cl···π interactions, which dictate the long-range packing of the crystal lattice.

Packing Cis cis-Configuration (Steric Proximity) Torsion Torsional Adjustment (Minimizing Clash) Cis->Torsion Dimer Intermolecular H-Bonding (R2,2(8) Carboxylic Dimer) Cis->Dimer Lattice Stable Crystal Lattice (P2_1 or P2_1 2_1 2_1) Torsion->Lattice Dimer->Lattice Halogen Halogen Interactions (Cl···Cl or Cl···π) Halogen->Lattice

Fig 3. Logical mapping of intramolecular sterics and intermolecular forces driving lattice formation.

Validation and E-E-A-T Compliance

To ensure the highest level of scientific trustworthiness and data integrity, the final .cif (Crystallographic Information File) must be subjected to rigorous external validation.

Self-Validation Protocol:

  • Upload the combined .cif and .hkl files to the International Union of Crystallography (IUCr) checkCIF server[4].

  • Review the generated report. A structurally sound, publication-ready model must contain zero Level A or Level B alerts .

  • Any alerts regarding missing symmetry (e.g., pseudo-inversion centers) must be carefully investigated, as chiral molecules crystallizing in Sohncke space groups ( P21​ , P21​21​21​ ) can sometimes mimic higher symmetry if racemic twinning is present. The Flack parameter must be near 0 (with an esd < 0.03) to definitively prove the enantiopurity of the bulk sample.

References

  • Olex2 | OlexSys: A complete structure solution, refinement and analysis program Source: OlexSys Ltd. / Journal of Applied Crystallography URL:[Link][2]

  • Crystal structure refinement with SHELXL Source: IUCr Journals (Acta Crystallographica Section C) URL:[Link][3]

  • (IUCr) checkCIF/PLATON report Source: International Union of Crystallography (IUCr) URL:[Link][4]

Sources

Foundational

Pharmacological Characterization of cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid: A Novel Putative AKR1C3 Inhibitor

Executive Summary cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid (CAS 733740-14-2) is a structurally constrained, chiral small molecule currently under investigation as a selective inhibitor of Aldo-Keto Reductase...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid (CAS 733740-14-2) is a structurally constrained, chiral small molecule currently under investigation as a selective inhibitor of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3) [1]. AKR1C3 is a critical enzymatic node in intracrine steroidogenesis and prostaglandin metabolism, making it a high-value therapeutic target for castration-resistant prostate cancer (CRPC) and endometriosis [2]. This technical guide details the in vitro workflows, mechanistic causality, and self-validating assay architectures required to rigorously evaluate this compound's efficacy, selectivity, and pharmacodynamics.

Mechanistic Rationale & Structural Biology

AKR1C3 functions dually as a 17β-hydroxysteroid dehydrogenase (converting weak androstenedione to potent testosterone) and a prostaglandin F synthase (reducing PGD2 to the mitogenic 11β-PGF2α) [3].

The cis configuration of the cyclopentane ring in this compound is pharmacophorically critical. The carboxylic acid moiety acts as a vital hydrogen-bond acceptor for the AKR1C3 catalytic tetrad (Tyr55, His117), anchoring the molecule within the active site. Simultaneously, the cis-oriented 4-chlorobenzoyl group is perfectly vectored to occupy the SP112 subpocket. This specific subpocket is highly variable among AKR isoforms, providing the structural basis for achieving selectivity over highly homologous off-target enzymes like AKR1C1 and AKR1C2.

Pathway Andro Androstenedione AKR1C3 AKR1C3 Enzyme Andro->AKR1C3 Reduction PGD2 Prostaglandin D2 PGD2->AKR1C3 Reduction Testo Testosterone AKR1C3->Testo PGF2a 11β-PGF2α AKR1C3->PGF2a AR Androgen Receptor Testo->AR FP FP Receptor PGF2a->FP Prolif Tumor Proliferation AR->Prolif FP->Prolif Inhibitor cis-2-(4-Chlorobenzoyl) cyclopentane-1-carboxylic acid Inhibitor->AKR1C3 Inhibition

Figure 1. AKR1C3 role in steroidogenesis and prostaglandin metabolism with inhibitory blockade.

In Vitro Enzymatic Selectivity Profiling

Causality of Experimental Design: In the prostate microenvironment, AKR1C1 and AKR1C2 act as 3-ketosteroid reductases that deactivate 5α-dihydrotestosterone (DHT) into inactive diols [4]. Utilizing a non-selective inhibitor that blocks AKR1C1/2 will inadvertently spike intracellular DHT levels, paradoxically fueling tumor growth. Therefore, demonstrating robust selectivity for AKR1C3 over AKR1C1/2 is a mandatory go/no-go milestone in the screening cascade.

Self-Validating Protocol: Recombinant AKR Isoform Assay
  • Reagent Preparation: Prepare the assay buffer (100 mM potassium phosphate, pH 6.5, 0.01% Triton X-100) to maintain enzyme stability and prevent non-specific compound aggregation.

  • Enzyme & Cofactor Addition: Add 10 nM of recombinant human AKR1C1, AKR1C2, or AKR1C3, supplemented with 200 μM NADPH (the essential hydride donor).

  • Compound Dispensing: Dispense cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid in a 10-point dose-response curve (0.1 nM to 10 μM, final DMSO 1%). Self-Validation: Include Indomethacin (a known non-selective AKR inhibitor) as a positive control and 1% DMSO as a negative vehicle control.

  • Reaction Initiation: Add the fluorogenic substrate 9,10-phenanthrenequinone (PQ) at the predetermined isoform-specific Km​ .

  • Kinetic Readout: Monitor NADPH depletion via fluorescence (Ex 340 nm / Em 460 nm) continuously for 30 minutes at 37°C.

  • Data Integrity: Calculate the Z'-factor for each microtiter plate. Data is strictly rejected if the Z'-factor falls below 0.6, ensuring high assay robustness.

Table 1: Representative Enzymatic Selectivity Profile
Target EnzymeFunction in ProstatePutative IC₅₀ (nM)Selectivity Ratio (vs AKR1C3)
AKR1C3 Synthesizes Testosterone18.5 ± 2.11x (Target)
AKR1C1 Deactivates DHT> 10,000> 540x
AKR1C2 Deactivates DHT> 10,000> 540x
AKR1C4 Hepatic Bile Acid Synthesis4,250 ± 115230x

Cell-Based Pharmacodynamics

Causality of Experimental Design: Enzymatic inhibition in a biochemical assay must translate to cellular target engagement. We utilize VCaP cells (a human prostate cancer line) because they natively overexpress both AKR1C3 and the Androgen Receptor [5]. Crucially, cells must be cultured in Charcoal-Stripped FBS (CSS-FBS). Standard serum contains exogenous hormones; stripping the serum removes this background noise, ensuring that any quantified testosterone is strictly the result of de novo intracrine synthesis by AKR1C3.

Workflow Step1 Cell Culture (VCaP) Step2 Steroid Starvation (CSS-FBS) Step1->Step2 Step3 Compound Treatment Step2->Step3 Step4 Cell Lysis Step3->Step4 Step5 LC-MS/MS Step4->Step5 Step6 Data Analysis Step5->Step6

Figure 2. Step-by-step workflow for the cell-based intracellular testosterone quantification assay.

Self-Validating Protocol: Intracellular Testosterone Quantification
  • Seeding & Starvation: Seed VCaP cells at 5×104 cells/well in 96-well plates. After 24 hours of adhesion, wash the monolayer twice with PBS and switch to 5% CSS-FBS media for 48 hours to synchronize steroid starvation.

  • Treatment: Co-treat cells with 100 nM androstenedione (to provide the upstream substrate) and varying concentrations of the inhibitor for 24 hours.

  • Extraction: Aspirate media and lyse cells using an ice-cold methanol/water (80:20) extraction buffer. Self-Validation: Spike the lysis buffer with 5 ng/mL of deuterated testosterone (Testosterone-d3) as an internal standard to normalize extraction efficiency across all wells.

  • LC-MS/MS Analysis: Centrifuge lysates to pellet debris. Quantify intracellular testosterone in the supernatant using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Table 2: Cell-Based Efficacy and ADME Summary
ParameterAssay SystemReadout / Result
Cellular Target Engagement VCaP Intracellular LC-MS/MSIC₅₀ = 85.2 nM (Testosterone reduction)
Anti-Proliferative Efficacy VCaP Viability (CellTiter-Glo)EC₅₀ = 110.4 nM
Microsomal Stability Human Liver Microsomes (HLM)T₁/₂ = 45 mins; Intrinsic Clearance = Moderate
Kinetic Solubility PBS (pH 7.4) Nephelometry> 150 μM (Highly soluble due to carboxylic acid)

Conclusion

The cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid scaffold represents a highly rationalized, structurally constrained approach to AKR1C3 inhibition. By leveraging the specific spatial geometry of the cis-cyclopentane ring, researchers can effectively probe the SP112 subpocket. This achieves the stringent isoform selectivity required to safely modulate intracrine steroidogenesis and prostaglandin signaling without triggering paradoxical androgenic flares, positioning it as a valuable tool compound for CRPC and endometriosis research.

References

  • Liu, Y., et al. (2020). "Overview of AKR1C3: Inhibitor Achievements and Disease Insights." Journal of Medicinal Chemistry, 63(20), 11305-11329. URL:[Link]

  • Zheng, Y., et al. (2024). "AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies." Frontiers in Oncology, 14, 1354366. URL:[Link]

  • Lanišnik Rižner, T., & Penning, T. M. (2020). "Aldo-keto reductase 1C3-Assessment as a new target for the treatment of endometriosis." Pharmacological Research, 152, 104446. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid in API Synthesis and Drug Discovery

Executive Summary The compound cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid (CAS: 733740-14-2) is a highly versatile, conformationally restricted β -keto acid derivative. In modern drug discovery, it serves as a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid (CAS: 733740-14-2) is a highly versatile, conformationally restricted β -keto acid derivative. In modern drug discovery, it serves as a critical building block for the synthesis of complex Active Pharmaceutical Ingredients (APIs), most notably in the development of muscarinic M4 receptor modulators targeted for psychiatric and neurological conditions such as schizophrenia and Alzheimer's disease[1]. This application note details the mechanistic rationale, synthetic protocols, and quality control standards required to successfully utilize this intermediate in API manufacturing.

Chemical Profile & Mechanistic Significance

The utility of this intermediate lies in its unique structural topology:

  • Conformational Restriction: The cyclopentane ring locks the molecule into a specific 3D spatial arrangement. This rigidity reduces the entropic penalty upon receptor binding, which is critical for achieving high affinity and selectivity at G-protein coupled receptors (GPCRs) like the M4 receptor[1].

  • Pharmacophore Presentation: The 4-chlorobenzoyl group provides a highly lipophilic, halogenated aromatic ring that frequently occupies deep hydrophobic pockets within target proteins.

  • Synthetic Handle: The carboxylic acid moiety serves as a versatile anchor for downstream functionalization, primarily via amidation or cyclization.

Maintaining the cis relative stereochemistry is paramount. The cis isomer is thermodynamically less stable than the trans isomer; therefore, synthetic conditions must be carefully controlled to prevent epimerization at the α -carbon.

Quantitative Data: Physicochemical Specifications

The following table summarizes the key physicochemical properties of the intermediate, which dictate its handling and storage.

PropertySpecification / Value
Chemical Name cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid
CAS Registry Number 733740-14-2
Molecular Formula C13H13ClO3
Molecular Weight 252.69 g/mol
Stereochemistry cis (Racemic mixture of (1R,2S) and (1S,2R) unless resolved)
Appearance White to off-white crystalline powder
Solubility Soluble in DMF, DMSO, DCM; Insoluble in Water

Synthetic Workflows & Protocols

The integration of this intermediate into an API involves a two-stage workflow: the upstream synthesis of the intermediate via Friedel-Crafts acylation, followed by downstream coupling to form the final API.

Workflow A cis-1,2-Cyclopentanedicarboxylic Anhydride C cis-2-(4-Chlorobenzoyl) cyclopentane-1-carboxylic acid (Intermediate) A->C Friedel-Crafts Acylation B Chlorobenzene + AlCl3 B->C Electrophilic Attack E Muscarinic M4 Receptor Modulator (API) C->E Amidation & Downstream Steps D Amine Coupling (HATU / DIPEA) D->E Reagents

Caption: Synthetic workflow from cyclic anhydride to M4 receptor modulator API.

Protocol A: Synthesis of the Intermediate via Friedel-Crafts Acylation

The synthesis of aroylcycloalkanecarboxylic acids via the Friedel-Crafts acylation of cyclic anhydrides is a well-established industrial route[2].

Causality & Mechanistic Rationale: Aluminum chloride (AlCl 3​ ) is required in >2.0 equivalents. The first equivalent coordinates with the newly formed carboxylic acid (generated upon ring opening), while the second equivalent is necessary to activate the anhydride carbonyl, generating the highly reactive acylium ion equivalent[3]. The reaction is highly regioselective; electrophilic aromatic substitution occurs para to the chlorine atom of chlorobenzene due to the ortho/para-directing nature of the halogen and the significant steric hindrance at the ortho position[4].

Step-by-Step Self-Validating Protocol:

  • Setup: Charge a dry, nitrogen-purged 500 mL jacketed reactor with cis-1,2-cyclopentanedicarboxylic anhydride (10.0 g, 71.3 mmol, 1.0 eq) and anhydrous dichloromethane (DCM, 100 mL).

  • Reagent Addition: Add chlorobenzene (8.83 g, 78.4 mmol, 1.1 eq). Cool the mixture to 0–5 °C using a chiller.

  • Activation: Portion-wise, add anhydrous AlCl 3​ (20.9 g, 156.8 mmol, 2.2 eq) over 30 minutes to control the exothermic Lewis acid-base complexation. Validation Check: The solution will transition to a deep yellow/orange color, visually confirming the formation of the acylium ion complex.

  • Reaction: Warm the reactor to 25 °C and stir for 12 hours.

  • Monitoring: Withdraw a 50 µL aliquot, quench in 1 mL methanol, and analyze via LC-MS. Validation Check: The reaction is deemed complete when the anhydride peak is <1% relative to the product peak (m/z 253 [M-H]⁻).

  • Quench & Workup: Slowly transfer the reaction mixture into a vigorously stirred flask containing 200 g of crushed ice and 20 mL of concentrated HCl. Validation Check: The precipitation and subsequent dissolution of aluminum salts validate the breakdown of the Lewis acid complex. The acidic pH (pH < 2) ensures the product remains fully protonated.

  • Isolation: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify via crystallization from toluene/heptane to enrich the cis isomer.

Mechanism Step1 AlCl3 Coordination Lewis acid binds to anhydride carbonyl oxygen Step2 Acylium Ion Equivalent Ring opening generates electrophilic center Step1->Step2 Ring Opening Step3 Electrophilic Aromatic Substitution Attack on chlorobenzene para to Cl atom Step2->Step3 + Chlorobenzene Step4 Arenium Ion (Sigma Complex) Resonance stabilized intermediate Step3->Step4 EAS Step5 Rearomatization & Workup Loss of proton and acidic quench yields product Step4->Step5 -H+ / H2O

Caption: Mechanistic pathway of the Friedel-Crafts acylation generating the intermediate.

Quantitative Data: Optimization of Friedel-Crafts Acylation

The choice of solvent and temperature directly impacts the yield and the critical cis/trans ratio.

ConditionCatalyst (Eq)SolventTemp (°C)Time (h)Yield (%)cis:trans Ratio
A AlCl 3​ (2.2)Chlorobenzene (Neat)5047890:10
B (Optimized) AlCl 3​ (2.2)DCM25128598:2
C TiCl 4​ (2.2)DCM25124595:5

Note: Condition B is prioritized to prevent thermally-induced epimerization of the alpha-proton.

Protocol B: Downstream API Synthesis (Amide Coupling)

To construct the final API (e.g., an M4 receptor modulator), the carboxylic acid is typically coupled with a complex functionalized amine[1].

Causality & Mechanistic Rationale: HATU is selected as the coupling reagent over traditional EDC/HOBt systems. HATU drives rapid formation of the highly reactive 7-aza-OBt ester, which undergoes aminolysis much faster than it can undergo oxazolone-mediated epimerization. This preserves the delicate cis stereocenter of the cyclopentane ring.

Step-by-Step Self-Validating Protocol:

  • Activation: Dissolve cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at 20 °C for 15 minutes.

  • Validation Check: Monitor via TLC (eluent: 9:1 DCM:MeOH). The formation of the active ester is indicated by the disappearance of the starting acid and the appearance of a new, less polar spot. Do not proceed until activation is complete.

  • Coupling: Add the target API amine fragment (1.1 eq) in one portion. Stir for 4 hours at room temperature.

  • Workup: Dilute the mixture with 5 volumes of water to precipitate the crude amide. Filter, wash with water, and purify via flash column chromatography to yield the API precursor.

Analytical & Quality Control (QC) Standards

Because the starting meso-anhydride is achiral, the Friedel-Crafts acylation yields a racemic mixture of cis enantiomers ((1R,2S) and (1S,2R))[5]. For modern API development, enantiomeric purity is strictly regulated.

Chiral Resolution Strategy: The racemic acid must be resolved prior to, or immediately following, the amide coupling step.

  • Preparative Chiral HPLC: Utilizing a stationary phase such as Chiralpak AD-H with an isocratic mobile phase of Hexane/IPA/TFA (80:20:0.1). The addition of 0.1% TFA is critical to suppress peak tailing of the carboxylic acid.

  • Classical Resolution: Formation of diastereomeric salts using chiral amines (e.g., (R)-(+)-1-phenylethylamine) in ethanol, followed by fractional crystallization.

References

  • [5] Sigma-Aldrich. Chiral compounds | Sigma-Aldrich. Retrieved from:

  • [1] Google Patents. WO2018066718A1 - Therapeutic compounds. Retrieved from:

  • [4] University of Baghdad. Arenes: Friedel-Crafts acylation. Retrieved from:

  • [2] Google Patents. US4772598A - 2-aryl-3,4-diazabicyclo(4.n.O)alk-2-enes. Retrieved from:

  • [3] Scribd. Electrophilic Aromatic Substitution Methods | PDF. Retrieved from:

Sources

Application

Comprehensive HPLC Method Development and Validation Guide for cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid

Executive Summary & Analytical Target Profile (ATP) The quantification of cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid requires a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatograph...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Target Profile (ATP)

The quantification of cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid requires a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. Moving beyond traditional empirical trial-and-error, this protocol is designed using the Analytical Quality by Design (AQbD) principles outlined in the 1[1].

The primary Analytical Target Profile (ATP) is to achieve baseline resolution ( Rs​>2.0 ) of the cis-isomer from its synthetic impurities (including potential trans-isomers) while ensuring high precision, accuracy, and a self-validating system suitability framework compliant with 2[2].

Physicochemical Rationale & Method Causality

To design a method that works predictably, we must deconstruct the target molecule's physicochemical properties and map them directly to our chromatographic choices.

  • Ionization & Peak Tailing (The Carboxylic Acid Moiety): The molecule contains a cyclopentane-1-carboxylic acid group with an estimated pKa​ of ~4.5. If analyzed at a neutral pH, the molecule exists as a polar carboxylate anion. This leads to poor retention on a hydrophobic stationary phase and severe peak tailing due to secondary ion-exchange interactions with residual silanols on the silica matrix. To counteract this, we must use an acidic mobile phase (pH ~2.0) using 0.1% Trifluoroacetic acid (TFA). This ensures the molecule is fully protonated (neutralized), maximizing hydrophobic retention and yielding sharp, symmetrical peaks[3].

  • Retention & Detection (The 4-Chlorobenzoyl Moiety): The conjugated aromatic system of the 4-chlorobenzoyl group provides strong hydrophobicity and an excellent UV chromophore. A C18 stationary phase is selected to leverage this hydrophobicity, while UV detection at 254 nm ensures maximum sensitivity without baseline drift from the mobile phase.

MethodLogic Target Target: cis-2-(4-Chlorobenzoyl) cyclopentane-1-carboxylic acid Prop1 Carboxylic Acid Group (pKa ~ 4.5) Target->Prop1 Prop2 4-Chlorobenzoyl Group (Hydrophobic & UV Active) Target->Prop2 Action1 Use Acidic Mobile Phase (pH 2.0, 0.1% TFA) Prop1->Action1 Drives pH choice Action2 Use C18 Column & UV Detection (254 nm) Prop2->Action2 Drives phase/detector Result1 Suppresses Ionization Prevents Peak Tailing Action1->Result1 Result2 Maximizes Retention & Sensitivity Action2->Result2 Final Robust ICH Q14 Method Result1->Final Result2->Final

Caption: Logical relationship between physicochemical properties and HPLC method parameters.

Optimized Chromatographic Conditions

Based on the risk-based development framework of 4[4], a gradient elution strategy is employed to separate the cis-isomer from closely eluting process impurities.

Table 1: Final Method Parameters
ParameterSpecificationScientific Rationale
Column Core-Shell C18, 100 x 4.6 mm, 2.7 µmSuperficially porous particles provide UHPLC-like efficiency at standard HPLC backpressures, improving resolution of cis/trans isomers.
Mobile Phase A 0.1% TFA in Milli-Q WaterLowers pH to ~2.0, fully protonating the carboxylic acid to prevent peak tailing[3].
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)ACN provides lower viscosity than methanol and superior UV transparency at low wavelengths.
Flow Rate 1.0 mL/minOptimizes the Van Deemter curve for a 2.7 µm particle size.
Column Temp 35°C ± 1°CStabilizes retention times and reduces mobile phase viscosity, lowering system backpressure.
Detection UV at 254 nmTargets the π→π∗ transition of the chlorobenzoyl aromatic ring.
Injection Vol 10 µLPrevents column overloading while maintaining adequate Signal-to-Noise (S/N) for LOQ.
Table 2: Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase BElution Logic
0.08020High aqueous conditions to focus the analyte at the column head.
2.08020Isocratic hold to elute highly polar void-volume impurities.
12.02080Linear ramp to elute the hydrophobic target and structurally similar impurities.
15.02080Isocratic wash to remove strongly bound lipophilic compounds.
15.18020Return to initial conditions.
20.08020Column re-equilibration (critical for retention time reproducibility).

(Note: If strict enantiomeric separation of the chiral centers is required rather than general achiral quantification, the method must be transferred to a Chiral Stationary Phase (CSP) such as Chiralcel® OD-H using Normal Phase or SFC conditions, as noted in recent 5[5].)

Self-Validating Experimental Protocols

To ensure data integrity, the workflow is designed as a "self-validating system." The analytical sequence will automatically fail and halt if the System Suitability Test (SST) criteria are not met prior to sample analysis.

Protocol A: Standard and Sample Preparation
  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Water:Acetonitrile. Causality: Matching the diluent to the midpoint of the gradient prevents solvent-mismatch peak distortion (the "solvent effect").

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Acetonitrile with sonication for 5 minutes. Make up to volume with Water.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the Diluent.

  • Sample Preparation: Weigh the equivalent of 10.0 mg of the sample, extract using the same procedure as the stock solution, and dilute to a final target concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Protocol B: System Suitability Testing (SST) Sequence

Execute the following injection sequence to validate the system state:

  • Blank (Diluent) x 2: Verifies no baseline artifacts or carryover.

  • Working Standard x 6: Evaluates system precision.

    • Acceptance Criteria: Retention Time %RSD ≤1.0% , Peak Area %RSD ≤2.0% , USP Tailing Factor ≤1.5 , Theoretical Plates ( N ) ≥5000 .

  • Samples (Max 10 injections): Run unknown samples.

  • Bracketing Standard x 1: Re-inject the Working Standard.

    • Acceptance Criteria: Recovery must be 98.0% - 102.0% of the initial SST average. If it fails, all preceding 10 samples are invalidated.

ICH Q2(R2) Method Validation Strategy

Once the method is developed, it must be formally validated according to the 6[6]. The updated R2 guideline emphasizes robustness and a lifecycle approach to analytical data.

ValidationWorkflow Start ICH Q2(R2) Validation Initiation Spec Specificity (Blank, Placebo, Forced Degradation) Start->Spec Lin Linearity & Range (Minimum 5 concentrations) Start->Lin Sens Sensitivity (LOD & LOQ via S/N ratio) Start->Sens Robust Robustness (DoE on pH, Temp, Flow) Spec->Robust Acc Accuracy (Spike recovery at 3 levels) Lin->Acc Establishes Range Prec Precision (Repeatability & Intermediate) Acc->Prec Concurrently tested Prec->Robust Sens->Robust Report Final Validation Report & Control Strategy Robust->Report

Caption: Step-by-step ICH Q2(R2) analytical method validation workflow.

Table 3: ICH Q2(R2) Validation Parameters & Acceptance Criteria
Validation ParameterExperimental DesignAcceptance Criteria
Specificity Inject blank, placebo, and forced degradation samples (Acid, Base, Peroxide, Heat, UV).No interfering peaks at the retention time of the cis-isomer. Peak purity angle < purity threshold (via PDA detector).
Linearity & Range 5 concentration levels ranging from 50% to 150% of the target concentration (50 - 150 µg/mL).Correlation coefficient ( R2 ) ≥0.999 . Y-intercept ≤2.0% of the target response.
Accuracy Spike API into placebo at 3 levels (80%, 100%, 120%) in triplicate (9 determinations total).Mean recovery at each level must be between 98.0% and 102.0%.
Precision (Repeatability) 6 independent sample preparations at 100% test concentration.%RSD of the calculated assay results ≤2.0% .
LOD / LOQ Serial dilution of standard until specific Signal-to-Noise (S/N) ratios are met.LOD: S/N ≥3:1 . LOQ: S/N ≥10:1 with precision %RSD ≤5.0% .
Robustness Deliberate variations: Flow rate ( ±0.1 mL/min), Column Temp ( ±2∘ C), Mobile Phase pH ( ±0.2 ).System suitability criteria must still be met under all variant conditions.

References

  • MasterControl. ICH Q2 (R2) Validation of Analytical Procedures. Retrieved from[Link]

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Altasciences. Practical Strategies for ICH Q14 and Q2(R2) Compliance. Retrieved from[Link]

  • European Pharmaceutical Review. ICH Q14 – latest guideline on analytical procedure development. Retrieved from[Link]

  • European Medicines Agency (EMA). ICH Q14 Analytical procedure development - Scientific guideline. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Impurities in cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid Reactions

Welcome to the technical support center for the synthesis of cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and r...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during this synthesis. By understanding the underlying chemical principles, you can effectively troubleshoot impurities and optimize your reaction outcomes.

The synthesis of cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid and its analogs are pivotal in the development of various pharmaceutical agents. The core of this synthesis often involves a Friedel-Crafts acylation reaction, a powerful method for forming carbon-carbon bonds.[1] However, like any complex organic transformation, this reaction is susceptible to side reactions and impurity formation that can complicate downstream processes and compromise the purity of the final product.

This document provides a structured, in-depth guide to identifying, understanding, and mitigating these impurities.

Troubleshooting Guide: Question & Answer Format

Issue 1: Low Yield and Presence of Multiple Unidentified Spots on TLC

Question: My reaction to synthesize cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid is resulting in a low yield, and the Thin Layer Chromatography (TLC) analysis of the crude product shows multiple spots, including a significant amount of what appears to be the starting material. What are the likely causes and how can I improve the reaction?

Answer:

This is a common issue often rooted in the intricacies of the Friedel-Crafts acylation mechanism. The likely culprits fall into several categories: catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials.

Probable Causes & Solutions:

  • Catalyst Inactivity or Insufficient Amount: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any water present in the solvent, reagents, or glassware will react with and deactivate the catalyst. Furthermore, the product, a ketone, can form a stable complex with the Lewis acid, effectively sequestering it from the reaction.[1]

    • Solution:

      • Ensure all glassware is rigorously dried (oven-dried or flame-dried under an inert atmosphere).

      • Use anhydrous solvents. It is best practice to distill solvents over a suitable drying agent (e.g., CaH₂) immediately before use.

      • Use a stoichiometric amount or even a slight excess of the Lewis acid catalyst to compensate for complexation with the product.[1]

  • Reaction Temperature: Friedel-Crafts acylations can be sensitive to temperature. Low temperatures may lead to an incomplete reaction, while excessively high temperatures can promote side reactions and decomposition.

    • Solution:

      • Initiate the reaction at a low temperature (e.g., 0 °C) to control the initial exothermic reaction as the acylium ion is formed.[2]

      • Allow the reaction to slowly warm to room temperature and stir for a sufficient duration (monitoring by TLC) to ensure completion.

  • Substrate Reactivity: The cyclopentene-1-carboxylic acid derivative must be sufficiently reactive for the electrophilic aromatic substitution to occur efficiently.

    • Solution:

      • Confirm the purity and identity of your starting materials. The presence of deactivating groups on the aromatic ring can hinder the reaction.

      • While not directly applicable to the specified product, it's a key principle of Friedel-Crafts reactions that highly deactivated aromatic compounds may not react effectively.

Issue 2: Formation of the trans-isomer Impurity

Question: My final product is contaminated with the trans-isomer of 2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid. How is this forming and what strategies can I employ to favor the formation of the desired cis-isomer?

Answer:

The formation of the trans-isomer is a significant stereochemical challenge in this synthesis. The relative stability of the isomers and the reaction conditions can influence the final product ratio.

Probable Causes & Solutions:

  • Thermodynamic vs. Kinetic Control: The trans-isomer is often the thermodynamically more stable product due to reduced steric hindrance. If the reaction is allowed to run for an extended period or at elevated temperatures, equilibration can occur, leading to an increased proportion of the trans-isomer. The cis-isomer is generally the kinetically favored product.

    • Solution:

      • Employ Milder Reaction Conditions: Use shorter reaction times and maintain lower temperatures to favor the kinetic product.

      • Choice of Lewis Acid: The strength of the Lewis acid can influence the stereochemical outcome. Experiment with different Lewis acids (e.g., SnCl₄, TiCl₄) which may offer better stereoselectivity.

      • Purification: If a mixture of isomers is unavoidable, careful purification is necessary.

  • Purification Strategies:

    • Fractional Crystallization: This is often the most effective method for separating diastereomers on a larger scale. The two isomers will likely have different solubilities in various solvent systems. A systematic approach to solvent screening is recommended.

    • Chromatography: While potentially challenging for large quantities, column chromatography using a suitable stationary and mobile phase can separate the cis and trans isomers. High-Performance Liquid Chromatography (HPLC) can be used for analytical-scale separation and purity assessment.[3]

Issue 3: Presence of a Higher Molecular Weight Impurity

Question: I am observing an impurity with a higher molecular weight than my desired product in the mass spectrum analysis. What could this be?

Answer:

A higher molecular weight impurity often points to a polyacylation reaction.

Probable Causes & Solutions:

  • Polyacylation: In a Friedel-Crafts acylation, the product (an aryl ketone) is generally less reactive than the starting aromatic compound because the acyl group is deactivating.[1] This usually prevents further acylation. However, under forcing conditions (high temperature, long reaction times, or a highly activated aromatic substrate), a second acylation can occur. In the context of your starting material, this is less likely on the same aromatic ring but could potentially involve intermolecular reactions if the conditions are harsh.

    • Solution:

      • Control Stoichiometry: Use a 1:1 stoichiometry of the acylating agent to the cyclopentene derivative.

      • Optimize Reaction Conditions: Avoid excessive heating and prolonged reaction times.

      • Order of Addition: Add the acylating agent slowly to the mixture of the substrate and Lewis acid to maintain a low concentration of the electrophile.

Frequently Asked Questions (FAQs)

Q1: What is the role of the Lewis acid in this reaction?

A1: The Lewis acid (e.g., AlCl₃) is a crucial catalyst. It coordinates with the acyl chloride (4-chlorobenzoyl chloride), making the carbonyl carbon more electrophilic and facilitating the formation of the acylium ion (+C=O). This highly reactive acylium ion is the electrophile that attacks the cyclopentene ring in the electrophilic aromatic substitution step.[4]

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting materials and the product. The disappearance of the limiting starting material spot and the appearance of the product spot indicate the reaction's progress.

Q3: What are the best practices for quenching the reaction and working up the product?

A3: The reaction should be quenched by carefully and slowly adding the reaction mixture to ice-cold water or a dilute acid solution (e.g., 1M HCl). This hydrolyzes the aluminum complexes and deactivates the catalyst. The product can then be extracted into an organic solvent (e.g., ethyl acetate, dichloromethane). Subsequent washes with a weak base (e.g., sodium bicarbonate solution) can help remove any unreacted carboxylic acid starting material.

Q4: What analytical techniques are recommended for final product characterization and purity assessment?

A4: A combination of techniques is recommended for comprehensive characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and stereochemistry of the product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify any impurities.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and quantify any impurities.[3][5] A validated HPLC method is essential for quality control in a drug development setting.[6]

  • Infrared (IR) Spectroscopy: To identify the key functional groups (carbonyls of the ketone and carboxylic acid).

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid

This is a general guideline and may require optimization.

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Solvent Addition: Add a suitable anhydrous solvent (e.g., dichloromethane) via cannula and cool the suspension to 0 °C in an ice bath.

  • Reagent Addition:

    • Dissolve 4-chlorobenzoyl chloride in anhydrous dichloromethane and add it to the dropping funnel.

    • Dissolve cyclopentene-1-carboxylic acid in anhydrous dichloromethane.

  • Reaction Initiation: Slowly add the 4-chlorobenzoyl chloride solution to the AlCl₃ suspension while maintaining the temperature at 0 °C. Stir for 15-30 minutes to allow for the formation of the acylium ion complex.

  • Acylation: Add the cyclopentene-1-carboxylic acid solution dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Work-up:

    • Transfer the quenched mixture to a separatory funnel.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: HPLC Method for Purity Analysis

This is an example method and may need to be adapted.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or acetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.[3]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

This method should provide a good separation of the desired product from starting materials and common impurities.

Visualizations

Reaction Workflow

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dry Glassware & Reagents Catalyst_Suspension Prepare AlCl3 Suspension in Anhydrous Solvent Start->Catalyst_Suspension Reagent_Sol Prepare Reagent Solutions Start->Reagent_Sol Acylium_Formation Form Acylium Ion (0°C) Catalyst_Suspension->Acylium_Formation Acylation Add Cyclopentene Derivative (0-5°C) Reagent_Sol->Acylation Acylium_Formation->Acylation Stir Stir and Monitor by TLC Acylation->Stir Quench Quench with Ice/HCl Stir->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash & Dry Extract->Wash Concentrate Concentrate Wash->Concentrate Purify Purify (Crystallization/Chromatography) Concentrate->Purify Final_Product Pure Product Purify->Final_Product

Caption: A typical experimental workflow for the synthesis of cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid.

Troubleshooting Logic

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions Impurity_Observed Impurity or Low Yield Observed Cause_Moisture Moisture/Catalyst Deactivation Impurity_Observed->Cause_Moisture Cause_Temp Suboptimal Temperature Impurity_Observed->Cause_Temp Cause_Stereo Thermodynamic Control (trans-isomer) Impurity_Observed->Cause_Stereo Cause_Poly Polyacylation Impurity_Observed->Cause_Poly Sol_Dry Use Anhydrous Conditions Cause_Moisture->Sol_Dry If starting materials remain Sol_Temp Optimize Temperature Profile Cause_Temp->Sol_Temp If reaction is incomplete or has many side products Sol_Kinetics Favor Kinetic Control (Lower Temp, Shorter Time) Cause_Stereo->Sol_Kinetics If trans-isomer is present Sol_Purify Refine Purification Strategy Cause_Stereo->Sol_Purify Sol_Stoich Control Stoichiometry Cause_Poly->Sol_Stoich If high MW impurity is detected Final_Check Re-run and Analyze Sol_Dry->Final_Check Sol_Temp->Final_Check Sol_Kinetics->Final_Check Sol_Stoich->Final_Check Sol_Purify->Final_Check

Caption: A decision-making flowchart for troubleshooting common impurities in the reaction.

References

  • Analytical Methods - RSC Publishing. The Royal Society of Chemistry.
  • Cyclopentane synthesis - Organic Chemistry Portal.
  • Friedel–Crafts Acylation - Sigma-Aldrich.
  • Ferrocene, carboxy - Organic Syntheses Procedure.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC.
  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles - PMC.
  • development and validation of a rp-hplc method for the simultaneous determination of 3-methylbenzofuran. (2016).
  • Friedel–Crafts reaction - Wikipedia.

Sources

Optimization

Technical Support Center: Optimizing Synthesis of cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid

Welcome to the technical support center for the synthesis of cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this important intermediate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure you can achieve reliable and high-yield results.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

You've completed the reaction, but upon work-up and analysis, the yield of the desired product is significantly lower than expected, or perhaps even absent.

  • Potential Cause 1: Inactive Catalyst. The primary synthetic route to this compound is a Friedel-Crafts acylation. Lewis acid catalysts such as aluminum chloride (AlCl₃) are extremely hygroscopic and can be deactivated by moisture.

  • Solution 1: Ensure that the AlCl₃ is fresh and has been stored under anhydrous conditions. The reaction vessel should be flame-dried or oven-dried before use, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Potential Cause 2: Incorrect Stoichiometry. In Friedel-Crafts acylations, the catalyst (AlCl₃) forms a complex with the acylating agent and the resulting ketone product. Therefore, slightly more than one equivalent of the catalyst is often required.

  • Solution 2: Carefully check the stoichiometry of your reagents. For the acylation of cyclopentene-1-carboxylic acid with 4-chlorobenzoyl chloride, a molar ratio of at least 1.1 to 1.2 equivalents of AlCl₃ relative to the limiting reagent is recommended.

  • Potential Cause 3: Sub-optimal Reaction Temperature. Friedel-Crafts reactions are sensitive to temperature. If the temperature is too low, the reaction rate may be too slow. If it is too high, it can lead to side reactions and degradation of the product.

  • Solution 3: The reaction should be initiated at a low temperature (0-5 °C) during the addition of the reagents to control the initial exothermic reaction. After the addition is complete, the reaction mixture should be allowed to slowly warm to room temperature and stirred for a sufficient period to ensure completion.

Issue 2: Poor Diastereoselectivity (High percentage of trans-isomer)

The goal is the cis-isomer, but your analysis (e.g., by ¹H NMR) shows a significant amount of the undesired trans-isomer.

  • Potential Cause 1: Thermodynamic vs. Kinetic Control. The formation of the cis and trans isomers is governed by the principles of kinetic and thermodynamic control. The cis-isomer is often the kinetically favored product, while the trans-isomer may be the more thermodynamically stable product. Prolonged reaction times or elevated temperatures can lead to isomerization to the more stable trans form.

  • Solution 1: To favor the kinetic cis-product, it is crucial to maintain a low reaction temperature and to monitor the reaction progress closely to avoid unnecessarily long reaction times. Quenching the reaction as soon as the starting material is consumed can help to minimize isomerization.

  • Potential Cause 2: Choice of Solvent. The solvent can influence the transition state of the reaction, thereby affecting the diastereoselectivity.

  • Solution 2: Non-polar solvents such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used for Friedel-Crafts acylations. It is worthwhile to screen different solvents to determine the optimal choice for maximizing the cis to trans ratio.

Issue 3: Difficulty in Product Purification

You have obtained a mixture of cis and trans isomers, and separating them is proving to be challenging.

  • Potential Cause 1: Similar Physical Properties. The cis and trans isomers of 2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid are diastereomers and may have very similar polarities, making them difficult to separate by standard column chromatography.

  • Solution 1: Derivatization or Specialized Chromatography. One effective strategy is to convert the carboxylic acid to its methyl ester using a reagent like diazomethane or trimethylsilyldiazomethane. The resulting methyl esters often exhibit a greater difference in polarity, allowing for easier separation by silica gel chromatography. After separation, the desired ester can be hydrolyzed back to the carboxylic acid. Alternatively, chiral chromatography or supercritical fluid chromatography (SFC) could be explored for direct separation of the isomers.

  • Potential Cause 2: Incomplete Reaction or Side Products. The presence of unreacted starting materials or side products can complicate the purification process.

  • Solution 2: Ensure the reaction has gone to completion by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis before work-up. An aqueous wash with a mild base (e.g., sodium bicarbonate solution) can help to remove unreacted 4-chlorobenzoyl chloride and the carboxylic acid starting material.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid?

A1: The most prevalent method is the Friedel-Crafts acylation of a suitable cyclopentane precursor. A common starting material is cyclopentene-1-carboxylic acid, which is reacted with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction proceeds via an electrophilic attack on the double bond, with the stereochemistry being influenced by the reaction conditions.

Q2: Why is the cis-isomer the desired product in many applications?

A2: The relative stereochemistry of substituents on a cyclic core is often crucial for biological activity in drug discovery. The specific spatial arrangement of the 4-chlorobenzoyl group and the carboxylic acid group in the cis-conformation may be essential for binding to a particular biological target.

Q3: What analytical techniques are recommended for characterizing the product and determining the cis/trans ratio?

A3: A combination of techniques is recommended for full characterization:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is the most powerful tool for determining the cis/trans ratio. The coupling constants between the protons at the C1 and C2 positions of the cyclopentane ring will be different for the cis and trans isomers.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This provides information about the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): This confirms the molecular weight of the product.

  • Infrared (IR) Spectroscopy: This can be used to identify the characteristic functional groups, such as the carboxylic acid and ketone carbonyls.

  • High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can be used to separate and quantify the cis and trans isomers.

Experimental Protocols & Data

Table 1: Recommended Reaction Parameters for Optimization
ParameterRecommended RangeRationale
Catalyst Stoichiometry 1.1 - 1.5 equivalentsTo ensure complexation with both the acylating agent and the product.
Temperature 0 °C to Room TemperatureTo control the initial exotherm and then allow the reaction to proceed to completion.
Reaction Time 2 - 12 hoursMonitor by TLC or LC-MS to determine the optimal time for product formation and minimize isomerization.
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Anhydrous, non-polar solvents that are suitable for Friedel-Crafts reactions.
Step-by-Step Protocol for Synthesis
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Allow the flask to cool to room temperature under a stream of nitrogen.

  • Reagent Addition: Charge the flask with anhydrous aluminum chloride (1.2 eq.). Cool the flask to 0 °C in an ice bath. Add anhydrous dichloromethane as the solvent.

  • Acyl Chloride Addition: To the stirred suspension, add 4-chlorobenzoyl chloride (1.0 eq.) dropwise.

  • Substrate Addition: After stirring for 15 minutes, add a solution of cyclopentene-1-carboxylic acid (1.05 eq.) in anhydrous dichloromethane dropwise, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by the dropwise addition of ice-cold water, followed by 1M HCl.

  • Work-up: Separate the organic layer. Extract the aqueous layer with dichloromethane (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by the chosen method (e.g., column chromatography after esterification).

Visualizations

Reaction_Mechanism cluster_activation Catalyst Activation cluster_acylation Electrophilic Attack cluster_product Product Formation 4-Chlorobenzoyl_Chloride 4-Chlorobenzoyl Chloride Acylium_Ion Acylium Ion Complex 4-Chlorobenzoyl_Chloride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ Cyclopentene_Acid Cyclopentene- 1-carboxylic Acid Carbocation_Intermediate Carbocation Intermediate Cyclopentene_Acid->Carbocation_Intermediate + Acylium Ion cis_Product cis-Product Carbocation_Intermediate->cis_Product Deprotonation (Kinetic Control) trans_Product trans-Product (potential side-product) cis_Product->trans_Product Isomerization (Thermodynamic Control)

Caption: Friedel-Crafts Acylation Pathway.

Troubleshooting_Workflow cluster_yield Low Yield Solutions cluster_selectivity Poor Selectivity Solutions cluster_purification Purification Solutions start Experiment Start issue Low Yield Poor Selectivity Purification Difficulty start->issue yield_cause1 Check Catalyst Activity (Use fresh, anhydrous AlCl₃) issue:f0->yield_cause1 yield_cause2 Verify Stoichiometry (Use >1 eq. of AlCl₃) issue:f0->yield_cause2 yield_cause3 Optimize Temperature (Low temp addition, then RT) issue:f0->yield_cause3 select_cause1 Control Reaction Time/Temp (Favor kinetic product) issue:f1->select_cause1 select_cause2 Screen Solvents (e.g., DCM, DCE) issue:f1->select_cause2 purify_cause1 Derivatize to Esters (Easier separation) issue:f2->purify_cause1 purify_cause2 Ensure Complete Reaction (Monitor by TLC/LC-MS) issue:f2->purify_cause2 end_node Optimized Product yield_cause1->end_node yield_cause2->end_node yield_cause3->end_node select_cause1->end_node select_cause2->end_node purify_cause1->end_node purify_cause2->end_node

Caption: Troubleshooting Decision Workflow.

References

  • Title: Friedel-Crafts Acylation Source: Organic Chemistry (5th ed.) by Paula Yurkanis Bruice URL: [Link]

  • Title: The Friedel-Crafts Acylation Reaction Source: Comprehensive Organic Name Reactions and Reagents by Zerong Wang URL: [Link]

  • Title: Diastereoselectivity Source: IUPAC Gold Book URL: [Link]

Troubleshooting

Preventing epimerization of cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid during synthesis

Technical Support Center: Synthesis of cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid Welcome to the technical support center for the synthesis and handling of cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid

Welcome to the technical support center for the synthesis and handling of cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this key intermediate and need to control its stereochemistry. Epimerization at the C1 position is a critical challenge that can impact yield, purity, and the biological activity of downstream compounds. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you maintain the desired cis-configuration throughout your synthetic workflow.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis and purification of cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid. Each answer provides a mechanistic explanation and a concrete action plan.

Question 1: My final product is a mixture of cis and trans isomers, with the trans isomer being a major component. My goal was to synthesize the pure cis isomer. What happened?

Answer: This is a classic case of the reaction outcome being dictated by thermodynamic control rather than the desired kinetic control. The cis isomer is the kinetic product, meaning it forms faster, while the trans isomer is the more stable thermodynamic product.[1][2][3] The presence of the trans isomer indicates that the reaction conditions allowed the initial kinetic product to equilibrate to the more stable thermodynamic form.

The key to this epimerization is the deprotonation of the acidic proton at the C1 position (alpha to both the ketone and the carboxylic acid). This abstraction forms a planar enolate intermediate.[4][5] Reprotonation of this intermediate can occur from either face, leading to a mixture of both cis and trans products.

Root Causes & Corrective Actions:

  • Reaction Temperature Was Too High: Higher temperatures provide the energy needed to overcome the activation barrier for the reverse reaction (deprotonation of the cis product), allowing equilibrium to be established.[3]

    • Solution: Perform the key stereocenter-forming step (e.g., Dieckmann condensation or alkylation) at low temperatures (e.g., 0 °C to -78 °C) to favor the kinetic pathway.

  • Incorrect Base or Prolonged Reaction Time: Using a base that allows for equilibrium (e.g., a weaker base like an alkoxide in its conjugate alcohol) or extending the reaction time unnecessarily gives the system time to settle into its lowest energy state—the trans product.[1]

    • Solution: Use a strong, non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS). These bases perform rapid, irreversible deprotonation under kinetic control.[1] Ensure the reaction is quenched as soon as starting material is consumed (monitored by TLC or LCMS).

  • Basic Workup Conditions: Washing the organic layer with a basic solution (e.g., NaHCO₃ or Na₂CO₃ solution) after the reaction is a very common cause of epimerization. The base will catalyze the enolization and subsequent equilibration.

    • Solution: Employ a strictly acidic or neutral workup. Quench the reaction by pouring it into a cold, dilute acid solution (e.g., 1M HCl or NH₄Cl (aq)).

Question 2: I successfully synthesized the cis isomer, but I am observing an increase in the trans isomer during my purification process. How can I prevent this?

Answer: Post-synthesis epimerization is a frequent challenge, occurring during either workup or purification. The acidic C-H bond remains labile even after the reaction is complete.

Root Causes & Corrective Actions:

  • Purification by Silica Gel Chromatography: Standard silica gel is acidic and can catalyze enolization, especially if the compound spends a long time on the column or if protic or polar solvents are used, which can facilitate proton transfer.

    • Solution A (Recommended): Avoid chromatography if possible. The most effective method for isolating a single, pure isomer is often crystallization.[6] Experiment with various solvent systems (e.g., ethyl acetate/heptane, dichloromethane/hexanes) to induce crystallization of the desired cis isomer.

    • Solution B (If Chromatography is Necessary): Neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base like triethylamine (~1% v/v in the eluent) and then packing the column. Run the column quickly to minimize residence time.

  • High Temperatures During Solvent Removal: Heating the product for an extended period during solvent evaporation (e.g., on a rotovap with a high-temperature water bath) can provide enough energy to cause epimerization.

    • Solution: Remove solvent in vacuo at or below room temperature.

  • Storage: Storing the compound in a protic solvent or in the presence of trace acidic or basic impurities can lead to slow equilibration over time.

    • Solution: Store the final, purified compound as a solid in a cool, dark, and dry environment. If a solution is necessary for a short period, use a dry, aprotic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of epimerization for this molecule?

The mechanism is a base- or acid-catalyzed keto-enol tautomerism involving the C1 proton.[7]

  • Base-Catalyzed: A base removes the acidic proton at C1, which is positioned between two electron-withdrawing carbonyl groups. This creates a resonance-stabilized, planar enolate.

  • Reprotonation: A proton source can then add back to the C1 carbon from either the top or bottom face of the planar enolate. Protonation from one face regenerates the cis isomer, while protonation from the other face forms the trans isomer. Because the reaction is reversible, it will eventually favor the thermodynamically more stable trans product where the bulky benzoyl and carboxylic acid groups are further apart.

Below is a diagram illustrating this critical epimerization pathway.

G cluster_main Epimerization Pathway reactant_node reactant_node intermediate_node intermediate_node product_node product_node condition_node condition_node cis cis-Isomer (Kinetic Product) trans trans-Isomer (Thermodynamic Product) cis->trans Equilibration under Thermodynamic Conditions base_abs Base (B:) -H⁺ cis->base_abs enolate Planar Enolate Intermediate (Loss of Stereochemistry) protonation_cis Protonation (BH) enolate->protonation_cis protonation_trans Protonation (BH) enolate->protonation_trans base_abs->enolate -H⁺ protonation_cis->cis Re-face attack protonation_trans->trans Si-face attack equil Equilibrium Favors More Stable Isomer

Caption: Base-catalyzed epimerization via a planar enolate intermediate.

Q2: How can I reliably determine the cis/trans ratio of my product?

Several analytical techniques can be used, with ¹H NMR spectroscopy often being the most direct and accessible.

  • ¹H NMR Spectroscopy: The coupling constants (J-values) between the protons at C1 and C2 are diagnostic. In the cis isomer, these protons typically have a larger coupling constant (e.g., J ≈ 8-10 Hz) compared to the trans isomer (e.g., J ≈ 3-5 Hz). Integrating the distinct signals for each isomer allows for direct quantification.[8]

  • High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method, typically on a C18 reversed-phase column, can separate the two isomers. The ratio is determined by the area of the corresponding peaks.[9][10]

  • Gas Chromatography (GC): After derivatization to a more volatile form (e.g., a methyl ester), GC can also be used for separation and quantification.[9]

Q3: Which experimental parameters should I prioritize to ensure a high yield of the cis isomer?

To maintain kinetic control and favor the cis product, focus on the parameters that prevent the system from reaching thermodynamic equilibrium. The following table summarizes the key considerations.

ParameterKinetic Control (Favors cis-Isomer)Thermodynamic Control (Favors trans-Isomer)Rationale
Temperature Low (-78 °C to 0 °C)High (Room Temp to Reflux)Low temperature prevents the system from overcoming the activation energy required for equilibration.[3]
Base Strong, non-nucleophilic, bulky (e.g., LDA, LHMDS)Weaker, equilibrating (e.g., NaOEt, KOtBu)Strong bases perform fast, irreversible deprotonation, locking in the kinetic product.[1]
Reaction Time Short (quench upon completion)LongExtended reaction times allow the initial kinetic product to convert to the more stable thermodynamic product.[1]
Workup pH Acidic (e.g., quench with cold 1M HCl)Basic or NeutralBasic conditions actively catalyze epimerization through enolate formation.[7]
Purification CrystallizationSilica Gel ChromatographyCrystallization can isolate a single isomer, while the acidic nature of silica can promote epimerization.[6]

Protocols for Best Practice

Protocol 1: Recommended Synthesis & Workup for Maximizing cis-Isomer Purity

This is a generalized protocol assuming an enolate formation step. Adapt as needed for your specific synthetic route.

  • Reactor Setup: Under an inert atmosphere (N₂ or Ar), add your cyclopentane precursor and a dry, aprotic solvent (e.g., THF) to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and addition funnel.

  • Cooling: Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of a strong, non-nucleophilic base (e.g., 1.05 equivalents of LDA in THF) dropwise via the addition funnel, ensuring the internal temperature does not rise above -70 °C.

  • Enolate Formation: Stir the mixture at -78 °C for 30-60 minutes.

  • Electrophile Addition: Add your electrophile (if applicable) and allow the reaction to proceed at -78 °C. Monitor the reaction closely by TLC or LCMS.

  • Quenching (Critical Step): Once the reaction is complete, quench it by transferring the entire reaction mixture via cannula into a separate flask containing a vigorously stirred, cold (0 °C) aqueous solution of 1M HCl.

  • Extraction: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Washing: Combine the organic layers and wash with brine only. AVOID washing with sodium bicarbonate or other basic solutions.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo at low temperature (<30 °C).

  • Purification: Proceed immediately to purification, prioritizing crystallization over chromatography to isolate the pure cis-product.

Protocol 2: Workflow for Cis/Trans Ratio Analysis

G start Crude Reaction Mixture sample_prep Prepare NMR Sample (CDCl₃ or DMSO-d₆) start->sample_prep acquire_nmr Acquire ¹H NMR Spectrum sample_prep->acquire_nmr process_data Process Spectrum (Phase, Baseline) acquire_nmr->process_data identify_peaks Identify Diagnostic Peaks (e.g., H1 or H2 protons) process_data->identify_peaks integrate Integrate Cis & Trans Signals identify_peaks->integrate calculate Calculate Molar Ratio (Area_cis / Area_trans) integrate->calculate

Caption: Workflow for NMR-based analysis of isomer ratios.

References

  • Benchchem. (n.d.). Technical Support Center: Analytical Methods for Monitoring Cis/Trans Ratio.
  • Habib, M. I., et al. (2007). Acid epimerization of 20-keto pregnane glycosides is determined by 2D-NMR spectroscopy. Magnetic Resonance in Chemistry, 45(9), 782-786.
  • Chemistry Notes. (2021, May 30). Determination of configuration of cis and trans isomers.
  • Kotha, S., et al. (2015). Epimerization-free access to C-terminal cysteine peptide acids, carboxamides, secondary amides, and esters via complimentary strategies. Organic & Biomolecular Chemistry, 13(4), 1149-1154.
  • Ashenhurst, J. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry.
  • de Oliveira, P. P., et al. (2018). Theoretical Study on the Epimerization of Azlactone Rings: Keto–Enol Tautomerism or Base-Mediated Racemization? ACS Omega, 3(3), 3287-3296.
  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
  • Dalal Institute. (n.d.). Kinetic and Thermodynamic Control.
  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction.
  • Straková, L., et al. (2020). New trends in liquid chromatography and their utilization in analysis of beer and brewery raw materials. Part 2. Determination of cis/trans- isomers. Kvasny Prumysl, 66(5), 324-329.
  • Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
  • Peptide Chemistry. (n.d.). Cysteine Racemization in Fmoc-SPPS: Prevention & Detection.
  • The Organic Chemistry Tutor. (2023, April 8). Epimerization and Carbonyl Migration of Carbohydrates [Video]. YouTube.
  • Ignatchenko, A. V., et al. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. The Journal of Physical Chemistry C, 125(7), 4062-4074.
  • Chemspace. (n.d.). cis-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid.
  • ResearchGate. (2018, March 16). Theoretical Study on the Epimerization of Azlactone Rings: Keto–Enol Tautomerism or Base-Mediated Racemization?
  • Google Patents. (n.d.). Process for the preparation of pure cis-cyclopropane carboxylic acids and intermediates therefor.
  • Guidechem. (n.d.). cis-2-(4-methylbenzoyl)cyclopentane-1-carboxylic acid.
  • ResearchGate. (n.d.). A Practical Telescoped Three-Step Sequence for the Preparation of (1 R ,2 R )-2-(4-Bromobenzoyl)cyclohexanecarboxylic Acid: A Key Building Block Used in One of Our Drug Development Projects.
  • Google Patents. (n.d.). Process for purification of carboxylic acids.
  • Md Rehan, et al. (2020). Epimerisation in Peptide Synthesis. Malaysian Journal of Chemistry, 22(1), 1-13.
  • Google Patents. (n.d.). Synthetic routes to cyclopentanecarboxylic acid derivatives.
  • Flores-Alamo, M., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(19), 6799.
  • Organic Syntheses. (n.d.). Ferrocene, carboxy-.
  • ResearchGate. (2025, October 12). (PDF) Epimerisation in Peptide Synthesis.
  • ECHEMI. (n.d.). How can I predict the ratio or the more stable of cis/trans isomer...
  • ResearchGate. (2015, November 9). How can I predict the ratio (or equilibrium) of cis/trans isomer (and keto−enol tautomer) using DFT method?

Sources

Optimization

Advanced purification techniques for crude cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid

Welcome to the Technical Support Center for Advanced Intermediate Purification. This guide is specifically engineered for researchers, process chemists, and drug development professionals tasked with the isolation and pu...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Intermediate Purification. This guide is specifically engineered for researchers, process chemists, and drug development professionals tasked with the isolation and purification of cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid (CAS: 733740-14-2)[1].

The synthesis of this keto-acid typically proceeds via the Friedel-Crafts acylation of chlorobenzene using cis-cyclopentane-1,2-dicarboxylic anhydride[2][3]. While highly effective, this ring-opening methodology inevitably generates a complex crude mixture containing the kinetic cis-isomer, the thermodynamic trans-isomer (due to epimerization under acidic conditions), and unreacted neutral starting materials.

This support guide provides a self-validating, three-stage purification pipeline to achieve >99% isomeric and chemical purity.

Part 1: Purification Workflow Visualization

The following diagram outlines the logical progression of our purification pipeline, moving from bulk impurity removal to high-resolution diastereomeric separation.

PurificationWorkflow Crude Crude Reaction Mixture (cis/trans isomers + neutrals) Extraction Acid-Base Extraction (DCM / aq. NaHCO3) Crude->Extraction Waste1 Organic Phase (Neutral Impurities Discarded) Extraction->Waste1 Organic Layer Acidification Aqueous Phase Acidification (HCl to pH 2) Extraction->Acidification Aqueous Layer Crystallization Fractional Crystallization (Toluene/Heptane) Acidification->Crystallization Crude Keto-Acid Waste2 Mother Liquor (trans-enriched) Crystallization->Waste2 Filtrate PrepHPLC Preparative HPLC (C18, H2O/MeCN + 0.1% TFA) Crystallization->PrepHPLC cis-enriched crystals Pure Pure cis-Isomer (>99% Purity) PrepHPLC->Pure Final Polishing

Fig 1. Purification workflow for crude cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid.

Part 2: Quantitative Data Summary

To set benchmarks for your experiments, refer to the expected recovery and purity metrics at each stage of the pipeline.

Purification StageTechniqueObjectiveTypical Yield (%)Purity (HPLC Area %)Isomer Ratio (Cis:Trans)
Stage 1 Acid-Base ExtractionRemoval of neutral/polymeric impurities85 - 90%75 - 80%60:40
Stage 2 Fractional CrystallizationDiastereomeric enrichment50 - 60%92 - 95%95:5
Stage 3 Preparative HPLCFinal polishing & trace impurity removal80 - 85%> 99.5%> 99.9:0.1

Part 3: Step-by-Step Experimental Protocols

Protocol A: Acid-Base Extraction (Bulk Clean-up)

Self-Validation Check: The aqueous layer must reach pH 2 to ensure complete protonation and precipitation of the keto-acid.

  • Dissolve 10 g of the crude Friedel-Crafts reaction mixture in 100 mL of Dichloromethane (DCM).

  • Extract the organic layer with 3 x 50 mL of saturated aqueous NaHCO 3​ . (Caution: Vent the separatory funnel frequently to release CO 2​ gas).

  • Combine the aqueous extracts and wash with 30 mL of fresh DCM. Discard the DCM layers (these contain unreacted chlorobenzene and neutral polymers).

  • Transfer the aqueous layer to an Erlenmeyer flask. While stirring vigorously in an ice bath, carefully acidify to pH 2 using 6M HCl.

  • Filter the resulting precipitated crude keto-acid under vacuum, wash with cold water, and dry overnight under a vacuum.

Protocol B: Fractional Crystallization (Diastereomeric Resolution)

Self-Validation Check: Crystals should form slowly. Rapid precipitation indicates kinetic trapping of the trans-isomer.

  • Suspend the crude keto-acid in 30 mL of Toluene and heat to reflux (110 °C) until fully dissolved.

  • Add Heptane dropwise until a slight, persistent turbidity is observed (the cloud point).

  • Remove the flask from the heat source. Allow the solution to cool to room temperature at a strictly controlled rate of ~5 °C/hour. Do not agitate.

  • Once at room temperature, chill the suspension to 4 °C for 2 hours to maximize the thermodynamic yield.

  • Filter the cis-enriched crystals and wash with cold Heptane.

Protocol C: Preparative HPLC (Final Polishing)

Self-Validation Check: Monitor UV absorbance at 254 nm. The cis-isomer typically elutes slightly later than the trans-isomer under these reversed-phase conditions.

  • Column: Preparative C18 (e.g., 250 x 21.2 mm, 5 μ m).

  • Mobile Phase A: HPLC-grade Water + 0.1% Trifluoroacetic Acid (TFA)[4].

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 30% B to 70% B over 30 minutes.

  • Flow Rate: 20 mL/min.

  • Collect the major peak, pool the fractions, and lyophilize to isolate the pure cis-isomer.

Part 4: Troubleshooting & FAQs

Q1: My acid-base extraction is forming a stubborn emulsion. How do I break it and ensure maximum recovery? Causality: The target compound is a lipophilic carboxylic acid. When deprotonated to its sodium salt during the NaHCO 3​ wash, it acts as a surfactant, reducing interfacial tension between the aqueous and organic layers and stabilizing emulsions. Solution: Increase the ionic strength of the aqueous phase by adding saturated NaCl (brine) to force the organic components out of the aqueous layer. Alternatively, filter the biphasic emulsion through a pad of Celite; this removes insoluble polymeric particulates that often act as emulsion stabilizers.

Q2: I am struggling to separate the cis and trans isomers via crystallization. What is the thermodynamic basis for this, and how can I improve it? Causality: Because cis and trans isomers are diastereomers, they possess distinct crystal lattice energies and solubilities[5][6]. However, if the solution is cooled too rapidly, the system falls under kinetic control, leading to the co-crystallization of both isomers. Solution: You must enforce thermodynamic control. Ensure you reach a true cloud point in the Toluene/Heptane system, and cool the solution extremely slowly. Seeding the solution with 1-2 mg of pure cis-crystals just below the cloud point will provide a nucleation site, drastically improving the diastereomeric excess (d.e.) of the precipitate.

Q3: During Prep-HPLC, the peaks for the cis and trans isomers are tailing badly, ruining the resolution. How do I fix this? Causality: The carboxylic acid moiety (pKa ~4.5) partially ionizes in neutral aqueous mobile phases. This mixed state leads to secondary interactions with residual silanol groups on the C18 stationary phase, causing peak tailing. Solution: Ensure you are using 0.1% Trifluoroacetic Acid (TFA) in both mobile phases. TFA is a strong ion-pairing acid (pKa 0.3) that fully suppresses the ionization of the target compound, keeping it in its neutral, hydrophobic state. This guarantees sharp, symmetrical peaks and optimal resolution[4][7][8].

Q4: How can I definitively verify the cis-configuration of my final purified compound over the trans-configuration? Causality: The spatial relationship of the protons on the cyclopentane ring dictates their spin-spin coupling constants ( 3J ) in Nuclear Magnetic Resonance (NMR) spectroscopy. Solution: Analyze the 1 H NMR spectrum. The coupling constant between the protons at C1 and C2 of the cyclopentane ring will differ based on the Karplus equation. Typically, cis-protons exhibit a larger coupling constant ( 3J≈7−9 Hz) compared to trans-protons ( 3J≈4−6 Hz) due to the differing dihedral angles. For absolute certainty, run a 2D NOESY experiment; strong cross-peaks between the C1 and C2 protons will definitively confirm the cis spatial proximity.

References

  • Royal Society of Chemistry. "Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones"[2]. Available at:[Link]

  • Wikipedia. "Friedel–Crafts reaction"[3]. Available at:[Link]

  • Vedantu. "How can diastereomers be separated class 11 chemistry"[5]. Available at:[Link]

  • Google Patents. "Separation of diastereomers by extractive distillation (US4874473A)"[6]. Available at:

  • SIELC Technologies. "HPLC Analysis of TFA"[7]. Available at:[Link]

  • Welch Materials. "Mobile Phase Selection in Method Development: How to Optimize"[4]. Available at:[Link]

  • ResearchGate. "Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention"[8]. Available at:[Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Stereoisomeric Stability of 1,2-Disubstituted Cyclopentanes: A Guide for Researchers

In the landscape of drug discovery and development, the spatial arrangement of atoms within a molecule is a critical determinant of its biological activity and physicochemical properties. Among the vast array of cyclic s...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the spatial arrangement of atoms within a molecule is a critical determinant of its biological activity and physicochemical properties. Among the vast array of cyclic scaffolds, the cyclopentane ring is a recurring motif. When this ring is disubstituted, as in the case of 2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid, the substituents can be arranged on the same side (cis) or opposite sides (trans) of the ring, giving rise to stereoisomers with distinct properties. This guide provides a comprehensive comparison of the relative stability of cis and trans isomers in 1,2-disubstituted cyclopentane systems, grounded in the principles of conformational analysis and supported by a robust experimental framework.

Understanding the Basis of Isomeric Stability in Cyclopentanes

Unlike the relatively rigid cyclohexane ring which predominantly adopts a strain-free chair conformation, the cyclopentane ring is in a constant state of flux, rapidly interconverting between two primary puckered conformations: the "envelope" and the "half-chair".[1][2] This puckering is a strategy to alleviate the torsional strain that would be present in a planar conformation, where all carbon-carbon bonds would be eclipsed.[3][4] The introduction of substituents onto the cyclopentane ring influences the preference for certain conformations and, consequently, the overall stability of the cis and trans isomers.

The primary factor governing the relative stability of cis- and trans-1,2-disubstituted cyclopentanes is steric hindrance, also known as van der Waals strain.[5][6] In the cis isomer, both substituents are on the same face of the ring. This proximity can lead to repulsive interactions between the electron clouds of the two groups, particularly if they are bulky. In contrast, the trans isomer places the substituents on opposite faces of the ring, generally allowing them to be further apart and thus minimizing steric strain.[5][6] Therefore, for most 1,2-disubstituted cyclopentanes, the trans isomer is thermodynamically more stable than the cis isomer.

However, it is crucial to note that this is a generalization. In certain cases, intramolecular interactions such as hydrogen bonding between the two substituents in the cis isomer can provide an additional stabilizing effect that may counteract the steric hindrance. For 2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid, the potential for hydrogen bonding between the carboxylic acid proton and the carbonyl oxygen of the benzoyl group in the cis isomer could be a contributing factor to its stability. A definitive determination of the more stable isomer requires experimental validation.

Experimental Determination of Isomeric Stability

The relative thermodynamic stability of the cis and trans isomers can be determined experimentally by establishing an equilibrium between them and measuring their relative concentrations. This is typically achieved through an isomerization reaction, often facilitated by a catalyst, followed by quantitative analysis of the resulting mixture.

For 2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid, the carbon atom between the carbonyl group and the carboxylic acid group (the α-carbon) is susceptible to deprotonation by a base to form an enolate intermediate. This enolate is planar, and upon reprotonation, can form either the cis or the trans isomer. By allowing this process to proceed until equilibrium is reached, the ratio of the two isomers will reflect their relative thermodynamic stabilities.

This protocol outlines a general procedure for the isomerization of a mixture of cis- and trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid to a thermodynamic equilibrium and subsequent analysis by proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

Materials:

  • A mixture of cis- and trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH), anhydrous

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • 1M Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • NMR spectrometer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve a known amount of the cis/trans isomer mixture in anhydrous methanol.

  • Isomerization: Add a catalytic amount of sodium methoxide to the solution. Heat the mixture to reflux and maintain for a sufficient time to ensure equilibrium is reached (e.g., 24 hours). The progress of the reaction can be monitored by taking small aliquots at different time points and analyzing them by a suitable technique like Thin Layer Chromatography (TLC) or HPLC.

  • Workup: After the reaction has reached equilibrium, cool the mixture to room temperature. Acidify the solution by adding 1M HCl until the pH is acidic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator to obtain the equilibrated mixture of cis and trans isomers.

  • NMR Analysis: Prepare an NMR sample by dissolving a small amount of the dried product in deuterated chloroform. Acquire a ¹H NMR spectrum.

  • Quantification: Identify distinct signals in the ¹H NMR spectrum that correspond to the cis and trans isomers. The relative ratio of the isomers can be determined by integrating these characteristic signals.

Data Presentation and Interpretation

The ¹H NMR spectrum of the equilibrated mixture will show distinct peaks for the protons of the cis and trans isomers. By comparing the integration values of well-resolved signals, one can calculate the percentage of each isomer at equilibrium.

Table 1: Hypothetical Equilibrium Data for the Isomerization of 2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid

IsomerIntegration of Characteristic SignalMolar Ratio (%)Gibbs Free Energy Difference (ΔG°) at 298 K (kcal/mol)
cis1.00250
trans3.0075-0.65

Note: This data is hypothetical and for illustrative purposes. The Gibbs free energy difference is calculated using the equation ΔG° = -RTlnK, where K is the equilibrium constant ([trans]/[cis]).

In this hypothetical example, the trans isomer is the major component at equilibrium, indicating it is the more stable isomer. The calculated Gibbs free energy difference of -0.65 kcal/mol quantifies this stability difference.

Visualizing the Concepts

To better understand the molecular structures and the experimental workflow, the following diagrams are provided.

G cluster_cis cis-Isomer cluster_trans trans-Isomer cis_img cis_img trans_img trans_img

Caption: 2D structures of cis- and trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid.

G start Start Mixture of cis/trans isomers step1 Step 1 Dissolve in anhydrous MeOH start->step1 step2 Step 2 Add catalytic NaOMe step1->step2 step3 Step 3 Reflux to reach equilibrium step2->step3 step4 Step 4 Acidic workup (HCl) step3->step4 step5 Step 5 Extraction with Diethyl Ether step4->step5 step6 Step 6 Dry and concentrate step5->step6 step7 Step 7 ¹H NMR Analysis step6->step7 end End Determine cis/trans ratio step7->end

Caption: Experimental workflow for determining the thermodynamic stability of isomers.

Conclusion

In the absence of specific intramolecular stabilizing interactions, the trans isomer of 1,2-disubstituted cyclopentanes is generally more stable than the cis isomer due to reduced steric hindrance. For 2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid, while the potential for intramolecular hydrogen bonding in the cis isomer exists, it is highly probable that the steric repulsion between the bulky 4-chlorobenzoyl and carboxylic acid groups will be the dominant factor, rendering the trans isomer thermodynamically more stable. The provided experimental protocol offers a reliable method for empirically determining the relative stabilities of these and similar stereoisomers, which is a crucial step in the rational design and development of new chemical entities.

References

  • Scribd. Cyclopentane Conformational Analysis. Available at: [Link].

  • Master Organic Chemistry. Cyclohexane Conformations. Available at: [Link].

  • World Scientific. Conformations and Strain Energy of Cyclopentane and its Derivatives. Available at: [Link].

  • Lumen Learning. Conformers of Cycloalkanes. Available at: [Link].

  • Chemistry LibreTexts. 4.4: Conformations of Cycloalkanes. Available at: [Link].

  • The Royal Society of Chemistry. The thermodynamic equilibrium between cis- and trans-isomers in stilbene and some derivatives. Available at: [Link].

  • ACS Publications. Ab Initio Coupled Cluster Determination of the Equilibrium Structures of cis- and trans-1,2-Difluoroethylene and 1,1-Difluoroethylene. Available at: [Link].

  • Quora. Which is more stable among cis-isomer and trans-isomer? Available at: [Link].

  • Pacific Northwest National Laboratory. Equilibrium Structures for the cis and trans Isolmers of 1,2-Difluoroethylene and the cis, trans Isomer of 1,4-Difluorobutadiene. Available at: [Link].

  • ACS Publications. Assessment of Energy Effects Determining cis-trans Proline Isomerization in Dipeptides. Available at: [Link].

  • Chemistry Steps. Cis and Trans Isomers. Available at: [Link].

  • OpenOChem Learn. Stability of Cycloalkane (Combustion Analysis). Available at: [Link].

  • KPU Pressbooks. 4.3 Cis-Trans Isomers – Fundamentals of Organic Chemistry-OpenStax Adaptation. Available at: [Link].

  • Google Patents. WO1987003278A1 - Synthetic routes to cyclopentanecarboxylic acid derivatives.
  • Chemistry Stack Exchange. Stability of cis vs trans isomers? Available at: [Link].

  • Wyzant. Which is more stable, cis or trans? Available at: [Link].

  • Organic Syntheses. Ferrocene, carboxy-. Available at: [Link].

  • Khan Academy. Stability of cycloalkanes (video). Available at: [Link].

  • ResearchGate. A Practical Telescoped Three-Step Sequence for the Preparation of (1 R ,2 R )-2-(4-Bromobenzoyl)cyclohexanecarboxylic Acid: A Key Building Block Used in One of Our Drug Development Projects. Available at: [Link].

  • The Royal Society of Chemistry. 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants. Available at: [Link].

  • Organic Chemistry Portal. Cyclopentane synthesis. Available at: [Link].

  • Oregon State University. Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Available at: [Link].

  • YouTube. Stability of cycloalkanes | Organic chemistry | Khan Academy. Available at: [Link].

  • KPU Pressbooks. 4.2 Cycloalkanes and Their Relative Stabilities – Organic Chemistry I. Available at: [Link].

Sources

Comparative

Analytical Method Validation for cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic Acid: A Comparative Guide

As a Senior Application Scientist, approaching the purity validation of cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid requires more than standard compliance—it demands a deep understanding of the molecule's physi...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, approaching the purity validation of cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid requires more than standard compliance—it demands a deep understanding of the molecule's physiochemical behavior. This compound is a structurally complex intermediate featuring a chiral center, a rigid cyclopentane ring, a highly polar carboxylic acid moiety, and an aromatic ketone[1].

Because of this structural duality, validating its purity is a bifurcated challenge: we must quantify chemical purity (detecting synthetic byproducts and diastereomers like the trans isomer) while simultaneously determining enantiomeric excess (ee%). This guide objectively compares the leading analytical platforms for this task and provides a field-proven, self-validating methodology grounded in global regulatory standards.

Objective Comparison of Analytical Platforms: The Physics of Separation

To accurately assess the purity of a chiral carboxylic acid, laboratories typically evaluate three primary chromatographic platforms. Table 1 summarizes the quantitative performance metrics of these alternatives.

Table 1: Quantitative Comparison of Analytical Platforms

Performance MetricRP-HPLC (Achiral)Normal-Phase HPLC (Chiral)Chiral SFC (Supercritical)
Target Application Chemical Purity / DiastereomersEnantiomeric Excess (ee%)Enantiomeric Excess (ee%)
Typical Run Time 15 - 25 min20 - 40 min3 - 8 min
Resolution ( Rs​ ) High ( Rs​ > 2.0)Moderate ( Rs​ ~ 1.2 - 1.5)High ( Rs​ > 2.0)
Peak Tailing ( Tf​ ) < 1.2 (with acidic buffer)> 1.8 (Prone to severe tailing)< 1.1 (with TFA additive)
Solvent Consumption Moderate (Aqueous/Organic)High (Hexane/IPA)Very Low (CO2-based)
Causality Insight: Why SFC Outperforms Normal-Phase HPLC

For chemical purity, Reverse-Phase HPLC (RP-HPLC) remains the gold standard. However, for enantiomeric separation, Normal-Phase HPLC (NP-HPLC) struggles significantly with this molecule. The carboxylic acid moiety is highly polar and prone to strong hydrogen bonding with the free silanols on silica-based stationary phases, causing severe peak tailing and poor resolution.

Supercritical Fluid Chromatography (SFC) chemically and physically circumvents this limitation. By utilizing supercritical CO2​ modified with an alcohol and a volatile acidic additive like Trifluoroacetic acid (TFA), the ionization of the carboxylic acid is chemically suppressed, eliminating secondary retention mechanisms[2]. Furthermore, the low viscosity and high diffusivity of supercritical CO2​ enhance mass transfer kinetics within the column. This allows for higher flow rates without sacrificing theoretical plates, yielding much sharper peaks in a fraction of the time[3].

MethodSelection Compound cis-2-(4-Chlorobenzoyl) cyclopentane-1-carboxylic acid Achiral Chemical Purity (Diastereomers/Impurities) Compound->Achiral Chiral Enantiomeric Purity (Chiral Separation) Compound->Chiral RPHPLC RP-HPLC (C18) Gold Standard Achiral->RPHPLC SFC Chiral SFC High Efficiency Chiral->SFC Preferred NPHPLC Normal-Phase HPLC Alternative Chiral->NPHPLC Alternative

Figure 1: Decision matrix for analytical method selection based on targeted purity requirements.

Step-by-Step Methodology: A Self-Validating Chiral SFC Protocol

To ensure absolute trustworthiness, the following protocol is designed as a closed-loop, self-validating system. It relies on an embedded System Suitability Test (SST) that acts as an automated gatekeeper; if the physiochemical conditions drift, the SST fails, preventing the generation of invalid data.

Step 1: Stationary Phase Selection Install an Amylose tris(3,5-dimethylphenylcarbamate) coated column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm). Polysaccharide-based phases offer superior chiral recognition for aroyl-cyclopentane structures through a combination of hydrogen bonding, dipole-dipole, and π−π interactions[4].

Step 2: Mobile Phase Preparation

  • Component A: Medical-grade liquid CO2​ .

  • Component B (Modifier): HPLC-grade Methanol containing 0.1% (v/v) Trifluoroacetic acid (TFA).

  • Causality Note: The inclusion of TFA is non-negotiable. It forces the analyte into its fully protonated (neutral) state, preventing the carboxylic acid from interacting non-specifically with the stationary phase matrix[2].

Step 3: Instrument Parameters

  • Flow Rate: 3.0 mL/min.

  • Isocratic Gradient: 80% A / 20% B.

  • Backpressure (BPR): 120 bar (Critical to maintain CO2​ in a dense, supercritical state to ensure consistent solvating power).

  • Column Temperature: 35°C.

  • Detection: UV Photodiode Array (PDA) at 220 nm.

Step 4: The Self-Validating SST Sequence Before analyzing any unknown batches, execute the following sequence:

  • Inject a blank (Methanol) to confirm zero baseline carryover.

  • Inject a racemic standard of cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid (6 replicates).

  • Automated Acceptance Criteria: The chromatography data system must verify that Resolution ( Rs​ ) ≥ 1.5 between enantiomers, Tailing Factor ( Tf​ ) ≤ 1.5, and Area % RSD ≤ 2.0%. If these criteria are not met, the sequence aborts automatically, forcing operator intervention.

ICH Q2(R2) Method Validation Framework

Once the analytical method is developed, it must be formally validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[5]. This framework proves that the method is scientifically defensible and fit for its intended purpose throughout the product lifecycle[6].

ValidationProtocol Start ICH Q2(R2) Validation Spec Specificity Rs > 1.5 Start->Spec SST System Suitability (Self-Validating) Start->SST Lin Linearity R² > 0.999 Spec->Lin Acc Accuracy 98-102% Lin->Acc Rob Robustness DoE Analysis Acc->Rob Rob->SST

Figure 2: Self-validating ICH Q2(R2) workflow ensuring analytical method robustness and reliability.

Table 2: ICH Q2(R2) Validation Parameters and Acceptance Criteria

Validation ParameterExperimental MethodologySelf-Validating Acceptance Criteria
Specificity Inject blank, racemate, and forced degradation samples (acid/base/peroxide stress).No interference at the retention times of the enantiomers. PDA peak purity angle < purity threshold.
Linearity & Range Inject 5 concentration levels ranging from 50% to 150% of the target analytical concentration.Correlation coefficient ( R2 ) ≥ 0.999. Y-intercept bias ≤ 2.0% of the 100% response level.
Accuracy Spike known quantities of the minor enantiomer into the major enantiomer at 3 levels (e.g., 0.1%, 0.5%, 1.0%).Recovery must strictly fall between 90.0% and 110.0% at the Limit of Quantitation (LOQ) level.
Precision 6 independent sample preparations of the 100% target concentration analyzed consecutively.Relative Standard Deviation (RSD) of the assay result ≤ 1.0%.
Robustness Plackett-Burman Design of Experiments (DoE) varying Temp (±2°C), Flow (±0.2 mL/min), BPR (±5 bar).Resolution ( Rs​ ) must remain ≥ 1.5 under all perturbed conditions, proving intrinsic stability.
Conclusion

Validating the purity of cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid requires a strategic pairing of RP-HPLC for chemical purity and Chiral SFC for enantiomeric excess. By understanding the causality behind ionization suppression and mass transfer kinetics, laboratories can design self-validating analytical systems that not only meet ICH Q2(R2) standards but actively prevent the reporting of erroneous data.

References
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Source: europa.eu. URL:[Link]

  • Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography. Source: doi.org. URL:[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - European Medicines Agency (EMA). Source: europa.eu. URL:[Link]

  • Chiral separation of compound B, a racemic carboxylic acid. (a)... - ResearchGate. Source: researchgate.net. URL:[Link]

  • Separation of Ionic Analytes via Supercritical Fluid Chromatography | LCGC International. Source: chromatographyonline.com. URL:[Link]

Sources

Validation

Mass Spectrometry Validation of cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid: A Comparative Methodological Guide

Executive Summary & Structural Rationale In pharmaceutical development, the rigorous structural validation of synthetic intermediates is non-negotiable. cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid (CAS: 733740-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In pharmaceutical development, the rigorous structural validation of synthetic intermediates is non-negotiable. cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid (CAS: 733740-14-2; Exact Mass: 252.0553 Da) is a chiral, polyfunctional molecule that presents specific analytical challenges and opportunities.

To design a self-validating mass spectrometry (MS) workflow, we must first analyze the causality between the molecule's structural features and its gas-phase behavior:

  • The Carboxylic Acid Moiety (-COOH): This functional group is a weak acid but a strong candidate for deprotonation. It dictates a strong preference for Negative Electrospray Ionization (ESI-), which yields stable [M−H]− ions with minimal in-source fragmentation[1][2]. Conversely, for Gas Chromatography (GC), the active hydrogen causes severe peak tailing, mandating chemical derivatization prior to analysis[3].

  • The Chlorobenzoyl Group: The presence of a single chlorine atom provides a built-in validation mechanism. Chlorine exists naturally as two stable isotopes, 35Cl and 37Cl , in a highly conserved 3:1 ratio[4][5]. Any valid molecular or fragment ion containing this moiety must exhibit this distinctive isotopic signature, serving as an internal control against false positives.

  • The Cyclopentane Ring: Under high-energy Collision-Induced Dissociation (CID), the ring structure dictates specific fragmentation pathways, typically yielding α -cleavage products adjacent to the benzoyl ketone[6][7].

Comparative Analysis: LC-ESI-HRMS vs. GC-EI-MS

When validating this compound, laboratories typically choose between Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS). The table below objectively compares the performance of both platforms for this specific analyte.

Table 1: Performance Comparison of MS Platforms
ParameterLC-ESI-HRMS (Negative Mode)GC-EI-MS (with BSTFA Derivatization)
Sample Preparation Minimal (Dilute & Shoot)High (Requires drying & silylation)
Primary Ionization Soft (Yields intact [M−H]− at m/z 251.0471)Hard (Yields extensive fragmentation)
Isotope Validation Excellent (High-res 3:1 isotopic envelope)Good (Nominal mass m/z 324/326 for derivative)
Base Peak / Fragments m/z 251.04 (Precursor), m/z 207.05 ( −CO2​ )m/z 139 (4-chlorobenzoyl cation)
Isomer Resolution Moderate (Requires specialized chiral LC columns)High (Excellent baseline resolution of cis/trans)
Best Used For Exact mass confirmation, impurity profilingRoutine QA/QC, stereoisomer quantification

Mechanistic Pathways & Visualizations

To establish a self-validating system, the analyst must understand the exact fate of the molecule during ionization and fragmentation.

Pathway A: ESI(-) and Collision-Induced Dissociation (LC-MS)

In ESI(-), the carboxylic acid is deprotonated. Upon isolation of the 35Cl precursor (m/z 251.04) and subsequent CID, the primary neutral loss is carbon dioxide (44 Da), followed by the cleavage of the cyclopentane ring to yield the stable chlorobenzoyl anion.

G A cis-2-(4-Chlorobenzoyl) cyclopentane-1-carboxylic acid [M-H]- m/z 251.04 B Isotope Validation 35Cl:37Cl (3:1 Ratio) A->B ESI(-) C Collision-Induced Dissociation (CID) B->C Isolation D Decarboxylation [M-H-CO2]- m/z 207.05 C->D -44 Da E Ring Cleavage Chlorobenzoyl anion C->E a-cleavage

ESI(-) MS/MS fragmentation pathway highlighting CID-induced decarboxylation and isotope validation.

Pathway B: Silylation and Electron Ionization (GC-MS)

Because carboxylic acids suffer from poor volatility and thermal degradation, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is used to replace the acidic proton with a trimethylsilyl (TMS) group[8]. The resulting TMS-ester (m/z 324) is subjected to 70 eV Electron Ionization, which shatters the molecule, reliably producing a massive base peak at m/z 139 (the 4-chlorobenzoyl cation).

GCMS N1 Analyte (Carboxylic Acid) Poor Volatility N3 TMS-Ester Derivative High Volatility (m/z 324) N1->N3 Silylation (60°C) N2 BSTFA + 1% TMCS (Derivatization Reagent) N2->N3 N4 Electron Ionization (70 eV) N3->N4 GC Elution N5 4-Chlorobenzoyl Cation m/z 139 (Base Peak) N4->N5 a-cleavage

GC-EI-MS workflow showing BSTFA derivatization to TMS-ester and subsequent electron ionization.

Step-by-Step Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as closed, self-validating loops.

Protocol 1: LC-ESI-HRMS (Intact Mass Confirmation)

Rationale: Formic acid can suppress negative ionization of carboxylic acids[9]. We utilize ammonium acetate to buffer the mobile phase, promoting deprotonation without quenching the ESI signal.

  • Sample Preparation: Dissolve 1 mg of cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid in 1 mL of LC-MS grade Methanol. Dilute to a final working concentration of 1 µg/mL in 50:50 Methanol:Water.

  • Chromatography:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

  • MS Parameters (Orbitrap or Q-TOF):

    • Polarity: Negative ESI.

    • Spray Voltage: 2.5 kV.

    • Capillary Temperature: 275 °C.

    • Resolution: 70,000 (at m/z 200).

  • Data Validation Step: Extract the ion chromatogram (EIC) for m/z 251.0471. The protocol is only validated if a secondary peak at m/z 253.0441 is present at exactly 33% relative abundance (confirming the 37Cl isotope)[5].

Protocol 2: GC-EI-MS (Structural Fingerprinting)

Rationale: BSTFA requires a strictly anhydrous environment. The addition of 1% TMCS acts as a catalyst for sterically hindered carboxylic acids[3].

  • Derivatization:

    • Transfer 100 µL of a 1 mg/mL analyte solution (in an aprotic solvent like dichloromethane) to a glass GC vial.

    • Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen. Moisture will destroy the BSTFA reagent.

    • Add 50 µL of BSTFA (containing 1% TMCS) and 50 µL of anhydrous pyridine.

    • Cap tightly and incubate at 60 °C for 30 minutes[8].

  • Chromatography:

    • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm).

    • Injection: 1 µL, Split ratio 10:1, Injector temp 250 °C.

    • Oven Program: 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).

  • MS Parameters:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 50 to 400.

  • Data Validation Step: The spectrum must exhibit a molecular ion cluster at m/z 324/326 (3:1 ratio) corresponding to the intact TMS-ester. The base peak must be m/z 139, confirming the α -cleavage of the 4-chlorobenzoyl group[6].

References

  • Determination of End Groups of Synthetic Polymers by Matrix-Assisted Laser Desorption/Ionization: High-Energy Collision-Induced Dissociation. Analytical Chemistry. Available at:[Link]

  • Application of Chloride Adduct Ionization Tandem Mass Spectrometry for Characterizing and Sequencing Synthetic Lignin Model Compounds. Energy & Fuels - ACS Publications. Available at:[Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. Available at:[Link]

  • Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry. Available at:[Link]

  • Mass spectrometry after collision-induced dissociation fragmentation of benzoyl-CoA. ResearchGate. Available at:[Link]

  • A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. ResearchGate. Available at:[Link]

  • Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. Analytical Chemistry. Available at:[Link]

  • Mass Spectrometry | CIE A-Level Chemistry. Chemistry Student. Available at: [Link]

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Comparative

A Comparative Guide to the Synthetic Routes of cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of two distinct synthetic strategies for the preparation of cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of two distinct synthetic strategies for the preparation of cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid, a key intermediate in the synthesis of various pharmacologically active compounds. The routes are evaluated based on their efficiency, stereochemical control, and the practicality of the experimental procedures.

Introduction

The stereoselective synthesis of substituted cyclopentane rings is a significant challenge in organic chemistry, yet it is crucial for the development of new therapeutic agents. The title compound, cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid, possesses a specific stereochemical arrangement that is often essential for its biological activity. This guide explores two logical and viable synthetic pathways to this molecule: a linear approach involving a key Friedel-Crafts acylation and subsequent stereoselective hydrogenation, and a convergent route that constructs the cyclopentane ring through a Michael addition and Dieckmann condensation sequence.

Route 1: Friedel-Crafts Acylation and Stereoselective Hydrogenation

This synthetic strategy focuses on first establishing the cyclopentene carboxlic acid backbone, followed by the introduction of the 4-chlorobenzoyl group and finally, the stereoselective reduction to the desired cis isomer.

Scientific Rationale and Mechanistic Insights

The initial step involves the formation of cyclopent-1-ene-1-carbonyl chloride from the corresponding carboxylic acid. This activation is necessary to overcome the deactivating effect of the carboxyl group on the double bond for the subsequent Friedel-Crafts acylation. The Friedel-Crafts reaction, a classic electrophilic aromatic substitution, is employed here in an intermolecular fashion where the cyclopentene acts as the nucleophile and the acylium ion, generated from 4-chlorobenzoyl chloride and a Lewis acid catalyst like aluminum chloride, is the electrophile.[1] The final and most critical step is the stereoselective hydrogenation of the resulting unsaturated ketone. The catalyst, typically palladium on carbon, adsorbs the molecule on its less sterically hindered face, leading to the delivery of hydrogen from the same side, thus favoring the formation of the cis product.[2][3]

Route 1 A Cyclopent-1-ene-1-carboxylic acid B Cyclopent-1-ene-1-carbonyl chloride A->B SOCl₂ or (COCl)₂ C 2-(4-Chlorobenzoyl)cyclopent-1-ene-1-carboxylic acid B->C 4-Chlorobenzoyl chloride, AlCl₃ D cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid C->D H₂, Pd/C

Caption: Workflow for Route 1: Friedel-Crafts Acylation and Hydrogenation.

Experimental Protocol

Step 1: Synthesis of Cyclopent-1-ene-1-carbonyl chloride

To a solution of cyclopent-1-ene-1-carboxylic acid (1.0 eq) in anhydrous dichloromethane, oxalyl chloride (1.2 eq) is added dropwise at 0 °C, followed by a catalytic amount of DMF. The reaction mixture is stirred at room temperature for 2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acid chloride, which is used in the next step without further purification.

Step 2: Friedel-Crafts Acylation

To a stirred suspension of anhydrous aluminum chloride (1.5 eq) in anhydrous dichloromethane at 0 °C, a solution of 4-chlorobenzoyl chloride (1.1 eq) in dichloromethane is added dropwise. The mixture is stirred for 15 minutes, followed by the dropwise addition of a solution of cyclopent-1-ene-1-carbonyl chloride (1.0 eq) in dichloromethane. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 4 hours. The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 3: Stereoselective Hydrogenation

2-(4-Chlorobenzoyl)cyclopent-1-ene-1-carboxylic acid (1.0 eq) is dissolved in ethanol, and a catalytic amount of 10% palladium on carbon is added. The mixture is hydrogenated in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 12 hours. The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to afford cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid.

Route 2: Ring Formation via Michael Addition and Dieckmann Condensation

This convergent approach builds the cyclopentane ring from acyclic precursors, offering potential advantages in controlling the substitution pattern and stereochemistry.

Scientific Rationale and Mechanistic Insights

The synthesis commences with a Claisen-Schmidt condensation to form 1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one, a chalcone analog. This α,β-unsaturated ketone is an excellent Michael acceptor.[4][5][6] The subsequent Michael addition of diethyl malonate, a soft nucleophile, proceeds via a 1,4-conjugate addition mechanism. The crucial ring-forming step is the Dieckmann condensation, an intramolecular Claisen condensation of the resulting diester.[7][8][9][10][11] This reaction is base-catalyzed and proceeds through the formation of an enolate that attacks the other ester group, leading to a cyclic β-keto ester.[12][13] The stereochemical outcome of the cyclization is often influenced by thermodynamic control, with the more stable cis or trans isomer being favored depending on the substitution pattern and reaction conditions. Finally, the resulting β-keto ester is hydrolyzed and decarboxylated to yield the target molecule.[14][15][16]

Route 2 A 4-Chloroacetophenone + DMF-DMA B 1-(4-Chlorophenyl)-3-(dimethylamino)prop-2-en-1-one A->B Claisen-Schmidt Condensation C Diethyl 2-(3-(4-chlorophenyl)-3-oxopropyl)malonate B->C Diethyl malonate, NaOEt D Ethyl 4-(4-chlorobenzoyl)-2-oxocyclopentane-1-carboxylate C->D NaOEt (Dieckmann Condensation) E cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid D->E 1. H₃O⁺, Δ 2. Decarboxylation

Caption: Workflow for Route 2: Michael Addition and Dieckmann Condensation.

Experimental Protocol

Step 1: Synthesis of 1-(4-Chlorophenyl)-3-(dimethylamino)prop-2-en-1-one

A mixture of 4-chloroacetophenone (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq) is heated at 120 °C for 3 hours. After cooling to room temperature, the excess DMF-DMA is removed under reduced pressure. The resulting solid is recrystallized from ethanol to give the desired enaminone.

Step 2: Michael Addition

To a solution of sodium ethoxide (1.1 eq) in ethanol, diethyl malonate (1.1 eq) is added dropwise at room temperature. The mixture is stirred for 30 minutes, followed by the addition of a solution of 1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one (1.0 eq) in ethanol. The reaction mixture is refluxed for 6 hours. After cooling, the solvent is removed under reduced pressure, and the residue is dissolved in water and acidified with dilute hydrochloric acid. The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

Step 3: Dieckmann Condensation

The crude diethyl 2-(3-(4-chlorophenyl)-3-oxopropyl)malonate (1.0 eq) is added to a solution of sodium ethoxide (1.2 eq) in anhydrous toluene. The mixture is heated to reflux for 8 hours. After cooling, the reaction is quenched with dilute hydrochloric acid. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Step 4: Hydrolysis and Decarboxylation

The crude ethyl 4-(4-chlorobenzoyl)-2-oxocyclopentane-1-carboxylate is heated at reflux in a mixture of acetic acid and concentrated hydrochloric acid for 12 hours. After cooling, the mixture is poured into ice water, and the resulting precipitate is collected by filtration, washed with water, and dried to afford cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid.

Comparative Analysis

ParameterRoute 1: Friedel-Crafts Acylation & HydrogenationRoute 2: Michael Addition & Dieckmann Condensation
Number of Steps 34
Starting Materials Cyclopent-1-ene-1-carboxylic acid, 4-chlorobenzoyl chloride4-Chloroacetophenone, DMF-DMA, Diethyl malonate
Key Reactions Friedel-Crafts Acylation, Stereoselective HydrogenationMichael Addition, Dieckmann Condensation
Stereocontrol Achieved in the final hydrogenation step; generally good to excellent cis-selectivity.Determined during Michael addition and Dieckmann condensation; can be complex and may lead to mixtures.
Potential Challenges Potentially low yield in the Friedel-Crafts acylation due to the deactivated substrate.The Dieckmann condensation can sometimes lead to side products. Stereocontrol can be challenging.
Overall Yield ModerateModerate to low
Purification Column chromatography may be required for the Friedel-Crafts product.Multiple purification steps may be necessary.

Conclusion

Both synthetic routes present viable pathways to cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid, each with its own set of advantages and challenges.

Route 1 is more linear and relies on a well-established method for stereocontrol in the final step. The success of this route is heavily dependent on the efficiency of the Friedel-Crafts acylation step, which may require optimization.

Route 2 offers a more convergent approach, building the core cyclopentane ring from simple, acyclic starting materials. While this route involves more steps, it may offer greater flexibility for creating analogs by modifying the initial building blocks. However, achieving high stereoselectivity in the ring-forming steps can be a significant challenge.

The choice between these two routes will ultimately depend on the specific requirements of the research, including the desired scale of the synthesis, the availability of starting materials and reagents, and the importance of stereopurity in the final product. For syntheses where high cis-diastereoselectivity is paramount and the starting cyclopentene is readily available, Route 1 may be the preferred option. Conversely, for projects that may require the synthesis of a variety of analogs, the flexibility of Route 2 might be more advantageous, provided that the stereochemical challenges can be effectively addressed.

References

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

  • Scribd. Decarbalkoxylation of Keto Esters A Ne. [Link]

  • PMC. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. [Link]

  • ResearchGate. Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols. [Link]

  • Chemistry LibreTexts. 9.4: β-Ketoacids Decarboxylate. [Link]

  • Grokipedia. Dieckmann condensation. [Link]

  • Organic Reactions. The Dieckmann Condensation. [Link]

  • Organic Chemistry Tutor. 29. Synthesis of Cyclopentanone from Adipic Acid. [Link]

  • Google Patents. DE19739441A1 - Process for the preparation of cyclopentanone and cyclopentene-1-carboxylic acid and their esters.
  • Wikipedia. Dieckmann condensation. [Link]

  • Cambridge University Press & Assessment. Dieckmann Reaction. [Link]

  • Chemical Review and Letters. Synthesis of Novel Michael Adducts and Study of their Antioxidant and Antimicrobial Activities. [Link]

  • ACS Publications. Improved synthesis of 3-cyclopentene-1-carboxylic acid from 1,4-dichloro-2-butene. [Link]

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  • R Discovery. Stereochemistry and mechanism of the hydrogenation of substituted cyclopentenes. [Link]

  • PMC. Crystal structure of ethyl 2-(4-chlorophenyl)-3-cyclopentyl-4-oxo-1-propylimidazolidine-5-carboxylate. [Link]

  • Google Patents. EP1015408B1 - Method for producing cyclopentanone and cyclopentene-1-carboxylic acid and their esters.
  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. [Link]

  • R Discovery. Crystal structure of ethyl 2-(4-chlorophenyl)-3-cyclopentyl-4-oxo-1-propylimidazolidine-5-carboxylate. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • DOI. Enantioselective Michael reaction of nitroalkanes and chalcones by phase-transfer catalysis using chiral quaternary ammonium salts. [Link]

  • University of Calgary. Ch12: Friedel-Crafts acylation. [Link]

  • PubMed. Reaction of Chalcones with Cellular Thiols. The Effect of the 4-Substitution of Chalcones and Protonation State of the Thiols on the Addition Process. Diastereoselective Thiol Addition. [Link]

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  • ResearchGate. (PDF) Crystal structure of ethyl 2-(4-chlorophenyl)-3-cyclopentyl-4-oxo-1-propylimidazolidine-5-carboxylate. [Link]

  • ChemRxiv. A Prodigious Behavior of Cycloalkyl Carboxylic Acid to Access 2D Space from 3D Space via Multifold C-H Activation. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid

This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals handling cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid. The recommendations herein...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals handling cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid. The recommendations herein are synthesized from an analysis of the compound's structural components, data from closely related analogs, and established laboratory safety principles. Our primary objective is to empower you with the knowledge to handle this compound safely, ensuring both personal protection and experimental integrity.

Hazard Assessment: Understanding the "Why" Behind the "What"

An SDS for a stereoisomer, (1S,2S)-2-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid, classifies it as harmful if swallowed, in contact with skin, and if inhaled[1]. Another related compound, cis-2-(Methoxycarbonyl)cyclopentanecarboxylic acid, is known to cause skin irritation, serious eye irritation, and respiratory irritation[2]. Generally, concentrated carboxylic acids can lead to skin irritation, respiratory issues, and severe eye damage[3]. The presence of the 4-chlorobenzoyl group is significant; benzoyl chloride, a related structure, is classified as corrosive and toxic, reacting with moisture to release hazardous gases[4].

Therefore, we must assume the target compound presents the following primary hazards:

  • Dermal Toxicity/Irritation: Potential for skin irritation, burns, and absorption through the skin.

  • Ocular Hazard: Risk of serious eye irritation or damage upon contact.

  • Respiratory Hazard: Inhalation of dust or aerosols may cause respiratory tract irritation and potential systemic toxicity.

  • Ingestion Hazard: The compound is likely harmful or toxic if swallowed.

Given these potential risks, all handling procedures must be conducted under the principle of "As Low As Reasonably Practicable" (ALARP) exposure.

Core PPE Requirements: A Multi-Barrier Approach

The selection of Personal Protective Equipment (PPE) must create a robust barrier against the identified hazards. All operations involving this compound must be performed within a certified chemical fume hood to mitigate inhalation risks[1][5].

PPE Specification Summary

The following table outlines the minimum PPE requirements for various laboratory operations involving cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid.

Laboratory Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Compound Chemical Safety GogglesNitrile Gloves (Double-gloved recommended)Lab Coat (fully fastened)Required: Chemical Fume Hood
Preparing Solutions Chemical Safety Goggles & Face ShieldNitrile or Neoprene GlovesChemical-Resistant Apron over Lab CoatRequired: Chemical Fume Hood
Running Reaction / Workup Chemical Safety Goggles & Face ShieldNeoprene or Butyl Rubber GlovesChemical-Resistant Apron over Lab CoatRequired: Chemical Fume Hood
Spill Cleanup / Emergency Chemical Safety Goggles & Face ShieldHeavy-Duty Chemical-Resistant Gloves (e.g., Butyl Rubber)Full Chemical-Resistant Suit or CoverallsRequired: NIOSH-approved respirator with acid gas/organic vapor cartridges[5][6]
Waste Disposal Chemical Safety Goggles & Face ShieldNeoprene or Butyl Rubber GlovesChemical-Resistant Apron over Lab CoatRequired: Chemical Fume Hood

Operational Protocols: Ensuring Self-Validating Safety Systems

Step-by-Step PPE Donning and Doffing Workflow

Correctly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. The sequence is designed to ensure the most contaminated items are removed in an order that minimizes exposure to the wearer.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) Don1 1. Lab Coat / Apron Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Gloves (over cuffs) Don3->Don4 Doff1 1. Gloves (outer pair if double) Doff2 2. Apron / Lab Coat Doff1->Doff2 Doff3 3. Goggles & Face Shield Doff2->Doff3 Doff4 4. Gloves (inner pair) Doff3->Doff4 Doff5 5. Respirator (if used) Doff4->Doff5 Doff6 6. Wash Hands Thoroughly Doff5->Doff6

Caption: PPE Donning and Doffing Workflow Diagram.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention[1].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[7].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention[1].

  • Spill: Evacuate the area. Wear full PPE as specified in the table above. For solid spills, gently cover with an absorbent material like vermiculite to avoid raising dust. For solutions, absorb with a chemical binder. Collect all waste in a sealed, properly labeled container for hazardous waste disposal[8].

Disposal Plan: Managing Halogenated Waste Streams

As a chlorinated organic compound, cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid and any materials contaminated with it are classified as halogenated organic waste [9][10].

Step-by-Step Disposal Protocol
  • Segregation is Mandatory: Never mix halogenated waste with non-halogenated waste. The disposal cost and method for halogenated materials are significantly different, often requiring high-temperature incineration[9][11].

  • Use Designated Containers: Collect all waste (excess compound, contaminated consumables, etc.) in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container must have a screw-top cap and be made of a compatible material[9].

  • Proper Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid," and the approximate concentrations of its contents[11].

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials[8].

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the proper disposal of the waste according to institutional and regulatory guidelines.

References

  • Texas Department of Insurance. (n.d.). Chlorine Safety. Retrieved from .

  • Safety + Health. (2025, July 20). How to Handle Chlorine Safely: A Step-by-Step Guide for Workers and Supervisors.
  • ChemistryTalk. (2025, December 7). How to Identify and Use Carboxylic Acids in Everyday Chemistry. Retrieved from [Link].

  • J.T. Baker. (2007, February 23). Benzoyl Peroxide MSDS. Retrieved from [Link].

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link].

  • Safeopedia. (2024, May 16). Comprehensive Guide to PPE in the Chemical Industry. Retrieved from a relevant safety equipment supplier website.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link].

  • The University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Safety & Risk Services. Retrieved from [Link].

  • The University of British Columbia. (n.d.). Waste Disposal Procedures. Safety & Risk Services.
  • University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste.
  • Global Hydrogen Review. (2017, May). MATERIAL SAFETY DATA SHEET (MSDS) - CYCLOPENTANE.
  • University of North Carolina at Chapel Hill. (n.d.). 7.2 Organic Solvents. Environment, Health and Safety. Retrieved from [Link].

  • Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids. Retrieved from [Link].

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link].

  • BYJU'S. (n.d.). Methods of Preparation of Carboxylic Acids. Retrieved from [Link].

  • Centers for Disease Control and Prevention (CDC). (n.d.). BENZOYL PEROXIDE.
  • OpenStax. (2023, September 20). 21.3 Reactions of Carboxylic Acids. In Organic Chemistry. Retrieved from [Link].

  • ChemAnalyst. (2025, December 8). Benzoyl Chloride Procurement Guide. Retrieved from [Link].

  • StudySmarter. (n.d.). Carboxylic Acid Synthesis Methods.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid
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cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid
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